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  • Product: 4-Bromo-5-ethyl-1H-indazole
  • CAS: 2109805-55-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-5-ethyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-5-ethyl-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Bromo-5-ethyl-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's core identifiers, a plausible and detailed synthesis protocol, its key physicochemical properties, and its emerging role as a valuable building block in the design of targeted therapeutics.

Core Compound Identifiers and Properties

4-Bromo-5-ethyl-1H-indazole is a substituted indazole with the chemical formula C₉H₉BrN₂. The presence of the bromine atom and the ethyl group on the indazole scaffold provides strategic points for chemical modification, making it a versatile intermediate in organic synthesis.

IdentifierValueSource
CAS Number 2109805-55-0[1][2]
Molecular Weight 225.09 g/mol [1]
Chemical Formula C₉H₉BrN₂[1]
PubChem CID 132472398[1]
InChI Key HGKVOECDVJNABM-UHFFFAOYSA-N[2]
Purity (Typical) ≥97%[2]

Synthesis of 4-Bromo-5-ethyl-1H-indazole: A Detailed Protocol

A validated, step-by-step synthesis protocol for 4-Bromo-5-ethyl-1H-indazole is not explicitly detailed in publicly accessible literature. However, based on established methodologies for the synthesis of analogous 4-bromo-5-alkyl-1H-indazoles, a robust and plausible synthetic route can be proposed. The following protocol is adapted from a patented method for the synthesis of 4-bromo-5-methyl-1H-indazole and is expected to yield the desired ethyl analog with high efficiency[4].

The synthesis is a three-step process commencing from 2-bromo-4-ethyl-1-fluorobenzene. The causality behind this choice of starting material lies in the strategic placement of the fluorine and bromine atoms, which direct the subsequent ortho-lithiation and electrophilic aromatic substitution, respectively.

Experimental Protocol

Step 1: Synthesis of 2-bromo-6-fluoro-4-ethylbenzaldehyde

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-bromo-4-ethyl-1-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF, 1.2 eq) dropwise, maintaining the internal temperature below -70°C. The use of LDA, a strong, non-nucleophilic base, is critical for efficient ortho-directed metallation.

  • Stir the resulting mixture at -78°C for 1-2 hours.

  • Slowly add N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again ensuring the temperature remains below -70°C. DMF serves as the electrophile to introduce the formyl group.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-fluoro-4-ethylbenzaldehyde. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-bromo-6-fluoro-4-ethylbenzaldehyde O-methyl oxime

  • To a solution of the crude 2-bromo-6-fluoro-4-ethylbenzaldehyde (1.0 eq) in ethylene glycol dimethyl ether, add methoxylamine hydrochloride (1.0 eq) and potassium carbonate (1.0 eq).

  • Heat the mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of the oxime is a crucial step to prepare for the subsequent cyclization.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 4-Bromo-5-ethyl-1H-indazole

  • Dissolve the crude 2-bromo-6-fluoro-4-ethylbenzaldehyde O-methyl oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add hydrazine hydrate (a significant excess, e.g., 10-20 eq). Hydrazine acts as the nitrogen source for the formation of the pyrazole ring of the indazole core.

  • Heat the reaction mixture to reflux (typically 80-100°C) for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-5-ethyl-1H-indazole.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Bromo-4-ethyl-1-fluorobenzene B LDA, DMF -78°C, THF A->B Step 1 C 2-Bromo-6-fluoro-4-ethylbenzaldehyde B->C D Methoxylamine HCl, K2CO3 80°C, EG-DME C->D Step 2 E 2-Bromo-6-fluoro-4-ethylbenzaldehyde O-methyl oxime D->E F Hydrazine Hydrate Reflux, MeOH/EtOH E->F Step 3 G 4-Bromo-5-ethyl-1H-indazole F->G

Caption: Plausible synthesis route for 4-Bromo-5-ethyl-1H-indazole.

Spectroscopic Data

For 4-Bromo-5-ethyl-1H-indazole, one would expect to see a singlet for the H-3 proton, two doublets for the aromatic protons H-6 and H-7, and a quartet and a triplet for the ethyl group at the 5-position.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties[5].

A primary application of bromo-substituted indazoles, such as 4-Bromo-5-ethyl-1H-indazole, is in the development of protein kinase inhibitors. The indazole core can act as a bioisostere for the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity for specific kinase targets.

Derivatives of bromo-indazoles have been investigated as inhibitors for various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy[6][7].

Conceptual Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis A 4-Bromo-5-ethyl-1H-indazole B Cross-Coupling Reaction (e.g., Suzuki) A->B D Substituted Indazole Derivative B->D C Aryl/Heteroaryl Boronic Acid C->B E Further Functionalization D->E F Potential Kinase Inhibitor E->F

Caption: Use of 4-Bromo-5-ethyl-1H-indazole in kinase inhibitor synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-5-ethyl-1H-indazole is not widely available. However, based on the SDS for related bromo-indazole compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Bromo-indazoles are generally classified as harmful if swallowed and may cause skin and eye irritation.

Conclusion

4-Bromo-5-ethyl-1H-indazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly published, can be reliably achieved through established methods. The strategic positioning of the bromo and ethyl groups on the privileged indazole scaffold makes it an attractive starting material for the synthesis of compound libraries, particularly for the discovery of novel kinase inhibitors. Further research into the biological activities of derivatives of 4-Bromo-5-ethyl-1H-indazole is warranted and holds promise for the development of new therapeutic agents.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • Chemical structures of 4-bromo-1H-indazole derivatives 151, 152 and 153. - ResearchGate. Available at: [Link]

  • 4-Bromo-5-ethyl-1H-indazole | CAS 2109805-55-0 | AMERICAN ELEMENTS ®. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents.
  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448849 B1 - Googleapis.com.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

Sources

Exploratory

Engineering the "Undruggable": The Therapeutic Potential of 4-Bromo-5-ethyl-1H-indazole Derivatives in KRAS G12C Oncology

Executive Summary For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed "undruggable" due to its picomolar affinity for GTP/GDP and the absence of deep hydrophobic binding pockets[1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed "undruggable" due to its picomolar affinity for GTP/GDP and the absence of deep hydrophobic binding pockets[1]. However, the discovery of the switch-II pocket adjacent to the mutant Cysteine-12 (G12C) residue revolutionized targeted oncology. At the heart of this chemical revolution is the 4-Bromo-5-ethyl-1H-indazole scaffold—the foundational pharmacophore for Adagrasib (MRTX849), a breakthrough covalent inhibitor[2]. This technical guide explores the structural rationale, synthetic methodologies, and biochemical validation of indazole-derived KRAS G12C inhibitors.

Structural Rationale: The Indazole Core in the Switch-II Pocket

The design of Adagrasib relies heavily on the unique physicochemical properties of the 4-bromo-5-ethyl-1H-indazole core to achieve high affinity and selectivity:

  • Hydrogen Bonding Network: The indazole nitrogen atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule to the protein backbone of the switch-II pocket.

  • Hydrophobic Sub-pocket Engagement: The 5-ethyl group is not an arbitrary substitution; it provides the exact steric bulk required to occupy a cryptic hydrophobic cleft, driving selectivity for the mutant protein over wild-type KRAS[2].

  • Synthetic Vectoring: The 4-bromo position serves as an essential orthogonal handle. It allows for precise palladium-catalyzed cross-coupling to attach the piperazine-linked pyrimidine moiety, which vectors the acrylamide warhead directly toward Cys12 for covalent bond formation[2].

Synthetic Methodology: Constructing the Adagrasib Scaffold

The synthesis of the indazole core and its subsequent elaboration requires strict control over reaction conditions to prevent side reactions.

Protocol 1: Synthesis and Elaboration of 4-Bromo-5-ethyl-1H-indazole

Causality & Self-Validation: This three-step sequence is designed to build the core, protect the reactive nitrogen, and couple the functional payload. The use of Tetrahydropyranyl (THP) protection is non-negotiable; an unprotected indazole NH would coordinate with and poison the palladium catalyst during the subsequent Buchwald-Hartwig amination, leading to reaction failure or undesired N-arylation[2].

  • Step 1: Hydrazine-Mediated Cyclization

    • Procedure: Dissolve 2-bromo-3-ethyl-6-fluoro-benzaldehyde (1.0 equiv) in DMSO. Add hydrazine hydrate (N 2​ H 4​ ·H 2​ O, ~30 equiv). Heat the mixture at 110 °C for 16 hours[2].

    • Mechanism: Nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by intramolecular condensation with the aldehyde, yields 4-bromo-5-ethyl-1H-indazole.

    • Validation: LC-MS must confirm the mass[M+H]+ at 227 m/z.

  • Step 2: THP Protection

    • Procedure: To a solution of the indazole in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (TsOH·H 2​ O, 0.1 equiv). Stir at room temperature for 3 hours[2].

    • Mechanism: Acid-catalyzed addition of the indazole NH across the double bond of DHP.

    • Validation: TLC should show a distinct shift in R f​ value (e.g., R f​ = 0.34 in 3:1 petroleum ether/ethyl acetate).

  • Step 3: Buchwald-Hartwig Cross-Coupling

    • Procedure: Combine the THP-protected indazole (1.5 equiv) with the piperazine-pyrimidine payload (1.0 equiv), Cs 2​ CO 3​ (2.5 equiv), RuPhos (0.3 equiv), and Pd 2​ (dba) 3​ (0.2 equiv) in toluene. Purge with nitrogen and heat at 90 °C for 12 hours[2].

    • Mechanism: The bulky, electron-rich RuPhos ligand facilitates the oxidative addition of the sterically hindered 4-bromo position and promotes reductive elimination to form the crucial C-N bond.

SyntheticWorkflow A 2-Bromo-3-ethyl-6-fluoro-benzaldehyde B Hydrazine Hydrate (DMSO, 110°C, 16h) A->B C 4-Bromo-5-ethyl-1H-indazole (Yield: 46%) B->C D DHP, TsOH (DCM, RT, 3h) C->D E THP-Protected Indazole D->E F Buchwald-Hartwig Coupling (Pd2(dba)3, RuPhos, 90°C) E->F G Adagrasib (MRTX849) Precursor F->G

Synthetic workflow of 4-bromo-5-ethyl-1H-indazole and its elaboration into Adagrasib.

Mechanism of Action: Trapping the Inactive State

KRAS functions as a molecular switch, oscillating between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs intrinsic GTPase activity, heavily skewing the equilibrium toward the active, oncogenic state[3].

Indazole derivatives like Adagrasib are engineered to exploit this dynamic nucleotide flux. They selectively bind to the GDP-bound state of KRAS G12C[3]. Once bound, the acrylamide warhead undergoes a Michael addition with the mutant Cys12 thiolate. This irreversible covalent modification locks the protein in its inactive conformation, completely terminating downstream RAF/MEK/ERK signaling and inducing apoptosis[4].

KRAS_MoA RTK Upstream Signaling (EGFR / RTK) SOS SOS (GEF) RTK->SOS Activation KRAS_GTP KRAS G12C (GTP-Bound) Active State SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12C (GDP-Bound) Inactive State KRAS_GDP->KRAS_GTP Reactivation Apoptosis Pathway Blockade Tumor Regression KRAS_GDP->Apoptosis Signal Arrest KRAS_GTP->KRAS_GDP Intrinsic GTPase Downstream RAF/MEK/ERK Pathway Uncontrolled Proliferation KRAS_GTP->Downstream Oncogenic Signaling Adagrasib Adagrasib (Indazole Derivative) Covalent Binding at Cys12 Adagrasib->KRAS_GDP Irreversible Inhibition

Mechanism of action showing Adagrasib locking KRAS G12C in the inactive GDP-bound state.

Quantitative Efficacy: Preclinical & Clinical Data

The translation of the 4-bromo-5-ethyl-1H-indazole scaffold into a clinical candidate has yielded unprecedented results in oncology. In preclinical models, MRTX849 demonstrated tumor regression (>30% volume reduction) in 65% of KRAS G12C-positive xenografts[3],[4]. Clinically, the KRYSTAL-1 Phase 2 trial confirmed its efficacy in non-small cell lung cancer (NSCLC)[1].

Metric / ParameterData ValueContext / Clinical Significance
Preclinical Max Effective Dose 30 - 100 mg/kg/dayDose-dependent covalent modification of KRAS G12C[3].
Xenograft Tumor Regression 65% of models>30% volume reduction in KRAS G12C-positive models[4].
Clinical ORR (KRYSTAL-1) 44%Objective Response Rate in previously treated NSCLC[1].
Clinical DCR (KRYSTAL-1) 81%Disease Control Rate, indicating halted tumor progression[1].
Median Overall Survival (OS) 14.1 monthsSignificant survival benefit in advanced NSCLC patients[1].

Biochemical Validation: LC-MS/MS KRAS G12C Modification Assay

To validate the efficacy of synthesized indazole derivatives, researchers must confirm covalent target engagement. The following LC-MS/MS protocol provides a self-validating loop to quantify the percentage of modified protein.

Protocol 2: Intact Protein LC-MS/MS Modification Assay

Causality & Self-Validation: By comparing the mass of the unmodified protein to the inhibitor-incubated protein, we can calculate the exact stoichiometric ratio of target engagement. The shift in mass must perfectly match the molecular weight of the inhibitor minus any leaving groups.

  • Protein Preparation: Dilute recombinant KRAS G12C (GDP-loaded) to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl 2​ ). Rationale: Maintaining the GDP-bound state is critical, as indazole derivatives exhibit significantly higher affinity for this conformation[4].

  • Inhibitor Incubation: Add the indazole derivative (e.g., MRTX849) at varying concentrations (0.1 μM to 10 μM). Incubate at room temperature for 1 to 24 hours.

  • Quenching: Quench the reaction with 1% formic acid to halt any further covalent binding.

  • LC-MS Acquisition: Inject the sample onto a C4 column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the multiply charged envelope using maximum entropy algorithms. Calculate the % modification: (Area of Adduct) / (Area of Unmodified + Area of Adduct) * 100.

LCMS_Protocol Incubate 1. Incubate KRAS G12C (GDP-loaded) Inhibitor 2. Add Indazole Derivative Incubate->Inhibitor Quench 3. Quench Reaction (1% Formic Acid) Inhibitor->Quench MS 4. LC-MS/MS Analysis Quench->MS Data 5. Deconvolute Mass (% Modification) MS->Data

Experimental workflow for LC-MS/MS based KRAS G12C covalent modification assay.

Conclusion

The strategic utilization of the 4-bromo-5-ethyl-1H-indazole scaffold represents a masterclass in structure-based drug design. By providing the perfect balance of hydrogen bonding, hydrophobic engagement, and synthetic versatility, this chemical core has enabled the successful targeting of KRAS G12C, transforming the landscape of precision oncology.

References

  • [2] Supporting Information: Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. DOI.org. 2

  • [3] The Research Progress of Direct KRAS G12C Mutation Inhibitors. POR-Journal.com. 3

  • [4] The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. NIH.gov. 4

  • [1] Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. PharmacyTimes.com. 1

Sources

Foundational

The 4-Bromo Indazole Scaffold: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Abstract The indazole nucleus is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and approved pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indazole nucleus is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique chemical architecture, particularly its ability to act as a bioisostere of purine, has cemented its role in the design of targeted therapies, most notably protein kinase inhibitors.[3] This technical guide focuses on the 4-bromo-1H-indazole scaffold, a critical and versatile intermediate in drug discovery. The strategic placement of the bromine atom at the C4-position not only influences the molecule's physicochemical properties but, more importantly, provides a reactive handle for extensive synthetic diversification. We will explore the causality behind its synthetic accessibility, its pivotal role as a versatile building block for generating compound libraries, and its application in the development of novel therapeutics targeting a spectrum of diseases, from cancer to bacterial infections and neurological disorders.

The Strategic Importance of the 4-Bromo Indazole Core

Indazole, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of medicinal chemistry.[2] Its derivatives are rare in nature but are prevalent in synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][4] The prominence of the indazole scaffold stems from its ability to engage in crucial hydrogen bond interactions with biological targets, particularly the hinge region of kinase active sites, effectively mimicking the binding of the endogenous ligand, ATP.[3]

The introduction of a bromine atom at the 4-position transforms the basic indazole scaffold into a highly valuable intermediate for several key reasons:

  • Synthetic Versatility: The carbon-bromine bond is a versatile functional group, readily participating in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic and efficient introduction of a wide range of substituents, enabling the rapid exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[3][5]

  • Modulation of Physicochemical Properties: The bromine substituent enhances the lipophilicity of the compound.[5] This modification can significantly affect crucial drug-like properties such as cell membrane permeability, bioavailability, and metabolic stability, which are critical parameters in the drug development cascade.

  • Vectorial Control: The C4-position provides a specific vector for chemical elaboration, directing substituents into defined regions of a target's binding pocket. This is essential for fine-tuning interactions and achieving high target specificity.

cluster_Indazole 4-Bromo-1H-Indazole Core cluster_Properties Key Attributes cluster_Applications Therapeutic Applications Indazole 4-Bromo-1H-Indazole Prop1 Synthetic Handle (C-Br Bond) Indazole->Prop1 Prop2 Privileged Scaffold Indazole->Prop2 Prop3 Modulates Lipophilicity Indazole->Prop3 App1 Kinase Inhibitors (Oncology) Prop1->App1 App2 Antibacterial Agents Prop1->App2 Prop2->App1 App3 Neuroprotective Agents Prop2->App3 App4 Anti-inflammatory Agents Prop3->App4

Figure 1: Logical relationship of the 4-bromo indazole core.

Synthetic Strategies for 4-Bromo Indazole Scaffolds

The efficient synthesis of the 4-bromo indazole core is paramount for its use in drug discovery programs. Several reliable methods have been established, often starting from readily available substituted anilines or toluenes. The choice of route is often dictated by the desired substitution pattern on the benzene ring, scalability, and overall cost-effectiveness. A common and high-yielding approach involves a directed ortho-metalation followed by cyclization.

Start 2-Bromo-4-substituted-toluene Step1_reagent 1. LDA 2. DMF Start->Step1_reagent Intermediate1 Formylated Intermediate (III) Step1_reagent->Intermediate1 Step2_reagent Methoxylamine HCl, K2CO3 Intermediate1->Step2_reagent Intermediate2 Oxime Intermediate (IV) Step2_reagent->Intermediate2 Step3_reagent Hydrazine Hydrate Intermediate2->Step3_reagent Product 4-Bromo-5-substituted-1H-indazole (I) Step3_reagent->Product

Figure 2: High-level workflow for synthesis of 4-bromo indazoles.

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole

This protocol is adapted from a patented method demonstrating a high-yield synthesis starting from 2-bromo-4-fluorotoluene, which is a representative example of building the scaffold from the ground up.[6]

Step 1: Synthesis of 2-bromo-6-formyl-4-methylaniline (Compound III)

  • To a reaction vessel containing 1000 mL of tetrahydrofuran, add 189g (1 mol) of 2-bromo-4-fluorotoluene.

  • Cool the mixture to -78 °C.

  • Slowly add 750 mL (1.5 mol) of a 2.0M solution of lithium diisopropylamide (LDA) dropwise, maintaining the temperature. Stir for 1 hour post-addition.

  • Add 109.5g (1.5 mol) of N,N-dimethylformamide (DMF) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

  • Monitor the reaction to completion using HPLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with 2000 mL of ethyl acetate. Dry the organic phase and concentrate under vacuum to yield the crude product (Compound III).[6]

Step 2: Synthesis of the Oxime Intermediate (Compound IV)

  • In a new reaction vessel, combine 108.5g (500 mmol) of Compound III, 62.7g (750 mmol) of methoxyamine hydrochloride, and 103.5g (750 mmol) of potassium carbonate in 500 mL of ethylene glycol dimethyl ether.

  • Heat the mixture to 40 °C and stir for 2 hours, monitoring for the complete consumption of Compound III by HPLC.

  • After cooling, filter the mixture. Concentrate the filtrate and pulp with isopropyl ether to obtain the solid oxime intermediate (Compound IV).[6]

Step 3: Cyclization to 4-Bromo-5-methyl-1H-indazole (Compound I)

  • Add 98.4g (400 mmol) of Compound IV to a reaction vessel with 500 mL of tetrahydrofuran and 250g of 80% hydrazine hydrate.

  • Heat the mixture to 40 °C and stir for 2 hours, tracking the reaction progress by HPLC.

  • Quench the reaction by adding 500 mL of water.

  • Extract with 600 mL of ethyl acetate. Wash the organic layer with saturated sodium chloride solution, dry, and concentrate.

  • Recrystallize the crude product from toluene to obtain pure 4-bromo-5-methyl-1H-indazole (Compound I).[6]

This self-validating system, with HPLC checkpoints after each key transformation, ensures reaction completion and allows for troubleshooting, which is critical for process development and scale-up. The causality is clear: the directed ortho-metalation specifically functionalizes the position adjacent to the bromine, the formylation provides the necessary carbon for the pyrazole ring, and the final cyclization with hydrazine forges the heterocyclic core.

The 4-Bromo Group: A Gateway to Chemical Diversity

The true power of the 4-bromo indazole scaffold in medicinal chemistry lies in its capacity as a versatile synthetic intermediate. The bromine atom serves as a robust handle for introducing molecular complexity and diversity through transition-metal-catalyzed cross-coupling reactions. This enables chemists to systematically modify the core structure to probe interactions within a biological target's binding site, thereby optimizing pharmacological activity.

Scaffold 4-Bromo-1H-Indazole Suzuki Suzuki Coupling (+ Aryl/Heteroaryl Boronic Acid) Scaffold->Suzuki Heck Heck Coupling (+ Alkene) Scaffold->Heck Buchwald Buchwald-Hartwig Amination (+ Amine) Scaffold->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) Scaffold->Sonogashira Prod_Suzuki 4-Aryl-Indazole Suzuki->Prod_Suzuki Prod_Heck 4-Vinyl-Indazole Heck->Prod_Heck Prod_Buchwald 4-Amino-Indazole Buchwald->Prod_Buchwald Prod_Sonogashira 4-Alkynyl-Indazole Sonogashira->Prod_Sonogashira

Figure 3: Cross-coupling reactions utilizing the 4-bromo indazole scaffold.

This synthetic flexibility is not merely academic; it is the engine that drives lead optimization. For instance, in kinase inhibitor development, Suzuki coupling can be used to introduce various aryl or heteroaryl moieties that can extend into solvent-exposed regions of the ATP-binding pocket, often leading to significant gains in potency and selectivity.[3]

Therapeutic Applications and Biological Activities

Derivatives of the 4-bromo indazole scaffold have demonstrated significant potential across multiple therapeutic areas. The core structure serves as a foundation upon which pharmacologically active molecules are built.

Antibacterial Agents: FtsZ Inhibitors

A compelling example of the 4-bromo indazole scaffold's utility is in the development of novel antibacterial agents. Researchers have designed and synthesized a series of derivatives that act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[7][8] FtsZ is a crucial bacterial protein involved in cell division, making it an attractive target for new antibiotics, especially in the face of growing resistance.

In one study, several 4-bromo-1H-indazole derivatives showed potent activity against Gram-positive bacteria, including resistant strains.[7] The structure-activity relationship revealed that the nature of the substituent attached to the indazole core was critical for antibacterial efficacy.

Compound IDTarget OrganismActivity (MIC, µg/mL)Comparison to ReferenceReference
9 S. pyogenes PS42-fold more active than ciprofloxacin[7][8]
18 Penicillin-resistant S. aureus-256-fold more potent than 3-MBA[7][8]
18 S. aureus ATCC29213-64-fold better than 3-MBA[7][8]

Table 1: Summary of Antibacterial Activity of Key 4-Bromo-1H-Indazole Derivatives.

The success of these compounds underscores the scaffold's ability to present functional groups in a precise orientation to interact with the FtsZ protein, disrupting bacterial cell division.[7][8]

Oncology: Kinase Inhibitors

The indazole scaffold is a well-established hinge-binding motif for many protein kinases, and the 4-bromo derivative is a key starting material for creating potent and selective inhibitors.[9][10] Kinase dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11]

  • AXL Kinase Inhibitors: Fragment-based lead discovery efforts have utilized 4-bromo indazole to develop inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[12]

  • General Anticancer Activity: The scaffold has been shown to have activity against cancer cells with the V600E mutation, a common driver mutation in melanoma and other cancers.[5] The mechanism involves binding to DNA gyrase and topoisomerase IV, leading to DNA damage and apoptosis.[5]

Neuroprotective and Anti-Inflammatory Applications

The 4-bromo indazole core is also a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders.[12] While specific clinical candidates are often proprietary, the literature points to this as a significant area of research. The brain's vulnerability to oxidative stress makes neuroprotective agents a high priority.[13] Indazole derivatives, in general, have shown potential as anti-inflammatory agents, which is highly relevant to neurodegenerative diseases where neuroinflammation plays a critical role.[4][14][15] Computational studies have identified 4-bromo-indazole derivatives as potential COX-2 inhibitors, a key target in inflammation.[16]

Conclusion and Future Outlook

The 4-bromo indazole scaffold is more than just a chemical entity; it is a validated and highly effective platform for modern drug discovery. Its synthetic tractability, combined with the privileged nature of the indazole core, provides an unparalleled advantage for medicinal chemists. The ability to use the 4-bromo substituent as a versatile handle for cross-coupling reactions allows for the rapid generation and optimization of compounds with diverse pharmacological profiles.

From potent FtsZ-inhibiting antibacterials to targeted kinase inhibitors in oncology and promising agents for neurological disorders, the applications are broad and impactful. As our understanding of disease biology deepens, the strategic importance of versatile and well-characterized scaffolds like 4-bromo indazole will only continue to grow, solidifying its position as a linchpin in the development of next-generation therapeutics.

References

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Exploratory

The 4-Bromo-5-ethyl-1H-indazole Scaffold: A Privileged Pharmacophore in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to mi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[1] This guide delves into the specific and strategic utility of the 4-bromo-5-ethyl-1H-indazole pharmacophore in the design and development of next-generation kinase inhibitors. We will explore the synthetic rationale for its construction, analyze the structure-activity relationships (SAR) imparted by its unique substitution pattern, and provide detailed, field-proven protocols for its evaluation. This document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery programs, particularly in the realm of oncology.

The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized the treatment of numerous diseases, most notably cancer.[2] The indazole moiety has emerged as a cornerstone in the design of these inhibitors due to its bioisosteric resemblance to the adenine ring of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site.[3][4] This fundamental interaction anchors the inhibitor, while substituents on the indazole ring can be tailored to exploit specific sub-pockets within the kinase domain, thereby dictating potency and selectivity.[5]

The 4-bromo-5-ethyl-1H-indazole scaffold offers a unique combination of features for the medicinal chemist:

  • The 4-Bromo Group: This halogen atom serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[6] This allows for the systematic exploration of the solvent-exposed region of the ATP binding site to enhance potency and modulate pharmacokinetic properties. Furthermore, the bromine atom itself can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

  • The 5-Ethyl Group: The presence of a small alkyl group at the 5-position can confer several advantages. It can provide favorable hydrophobic interactions within the ATP binding pocket and, as has been demonstrated in the context of Polo-like kinase 4 (PLK4) inhibitors, induce a specific conformational change in the inhibitor that can enhance binding affinity.[2] The ethyl group, as opposed to a smaller methyl or larger alkyl group, offers a balance of lipophilicity and steric influence that can be critical for achieving high potency and selectivity.

Synthesis of the 4-Bromo-5-ethyl-1H-indazole Core

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Bromo-4-fluoro-1-ethylbenzene B 2-Bromo-5-ethyl-4-fluorobenzaldehyde A->B 1. LDA, THF, -78°C 2. DMF C 2-Bromo-5-ethyl-4-fluorobenzaldehyde O-methyl oxime B->C Methoxylamine HCl, K2CO3, EG-DME, 80°C D 4-Bromo-5-ethyl-1H-indazole C->D Hydrazine hydrate, Solvent, 40-100°C

Caption: Proposed synthetic route for 4-Bromo-5-ethyl-1H-indazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-ethyl-4-fluorobenzaldehyde

This step involves the ortho-lithiation of 2-bromo-4-fluoro-1-ethylbenzene followed by formylation with N,N-dimethylformamide (DMF), a method adapted from a patented procedure for the corresponding methyl analog.[7]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-bromo-4-fluoro-1-ethylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 10 volumes).

  • Ortho-lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.2-1.5 eq., e.g., 2.0 M in THF) dropwise, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-5-ethyl-4-fluorobenzaldehyde O-methyl oxime

  • Reaction Setup: To a solution of the aldehyde from Step 1 (1.0 eq.) in a suitable solvent such as ethylene glycol dimethyl ether (EG-DME), add methoxylamine hydrochloride (1.0 eq.) and potassium carbonate (1.0 eq.).

  • Reaction Conditions: Heat the mixture to approximately 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude oxime, which may be used in the next step without further purification.

Step 3: Synthesis of 4-Bromo-5-ethyl-1H-indazole

  • Cyclization: Dissolve the crude oxime from Step 2 in a suitable solvent (e.g., THF, dioxane, or an alcohol). Add hydrazine hydrate (excess, e.g., 10 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40-100 °C for 2-16 hours, monitoring for the consumption of the starting material by TLC.

  • Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the final product, 4-bromo-5-ethyl-1H-indazole.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a series of 4-bromo-5-ethyl-1H-indazole derivatives are not extensively published, we can infer key principles from related indazole-based kinase inhibitors. The strategic placement of substituents on the indazole core is paramount for achieving high potency and selectivity.

Key Interaction Points of the Indazole Scaffold

Indazole_Interactions cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Indazole 4-Bromo-5-ethyl- 1H-indazole Core Indazole->Hinge H-Bonding (N1-H, N2) Indazole->Hydrophobic_Pocket Hydrophobic Interactions (5-Ethyl Group) Indazole->Solvent_Front Vector for Further Substitution (4-Bromo Group)

Caption: Key interaction points of the 4-bromo-5-ethyl-1H-indazole scaffold within a kinase active site.

Table 1: Representative Biological Activity of Substituted Indazole Kinase Inhibitors

Compound/Derivative ClassTarget Kinase(s)IC₅₀ (nM)Reference(s)
Indazole-based PLK4 Inhibitor (C05)PLK4< 0.1[2]
Axitinib (Indazole Core)VEGFR2, PLK40.2 (VEGFR2), 6.5 (PLK4)[1]
5-Ethylsulfonyl-indazole derivative (7k)EGFR, VEGFR-271 (EGFR), 25 (VEGFR-2)[8]
Indazole Amide DerivativeERK1/2Potent Inhibition[9]
3-Ethynyl-1H-indazole Derivative (10)PI3Kα361[10]

Note: The data in this table is derived from various sources and for different indazole scaffolds. It is intended to be illustrative of the potential of the indazole core and not a direct comparison of the 4-bromo-5-ethyl-1H-indazole pharmacophore.

Key Kinase Targets and Signaling Pathways

The versatility of the indazole scaffold allows for the targeting of a wide range of kinases involved in oncogenic signaling. Based on the activity of related compounds, derivatives of 4-bromo-5-ethyl-1H-indazole are likely to show activity against kinases in the following key pathways:

  • Polo-like Kinase 4 (PLK4) and Mitotic Progression: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to aneuploidy and tumorigenesis.[2] The development of selective PLK4 inhibitors is a promising therapeutic strategy, and indazole-based compounds have shown exceptional potency against this target.[1][2][11]

  • VEGFR and Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several approved kinase inhibitors with an indazole core, such as Axitinib and Pazopanib, target VEGFRs.[8][9][12]

  • ERK (MAPK) Pathway and Cell Proliferation: The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that drives cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers. Indazole-based inhibitors have been developed to target ERK1/2 directly.[9][13][14]

Simplified Kinase Signaling Pathway

Kinase_Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLK4 PLK4 Mitosis Centrosome Duplication, Mitotic Progression PLK4->Mitosis Inhibitor 4-Bromo-5-ethyl- 1H-indazole Derivative Inhibitor->RTK Inhibition Inhibitor->ERK Inhibition Inhibitor->PLK4 Inhibition

Sources

Foundational

Predictive Metabolic Stability of 4-Bromo-5-ethyl-1H-indazole Analogs: A Technical Guide for Lead Optimization

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and receptor antagonists. Specifically, 4-Bromo-5-ethyl-1H-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and receptor antagonists. Specifically, 4-Bromo-5-ethyl-1H-indazole serves as a critical synthetic building block for advanced therapeutics, including covalent KRAS-G12C inhibitors like MRTX849 (Adagrasib)[1]. However, the combination of an electron-rich heterocyclic core and an aliphatic side chain introduces significant metabolic liabilities. This whitepaper provides an in-depth mechanistic analysis of the predicted metabolic stability of 4-Bromo-5-ethyl-1H-indazole and its analogs, detailing the causality behind enzymatic degradation, predictive structure-activity relationships (SAR), and self-validating in vitro protocols required for robust lead optimization.

Mechanistic Profiling of Metabolic Liabilities

To optimize a lead compound, one must first understand the thermodynamic and electronic drivers of its degradation. The metabolic fate of 4-Bromo-5-ethyl-1H-indazole is governed by three distinct structural features:

A. The Ethyl Group (C5): Aliphatic Hydroxylation

The primary liability of this scaffold is the C5-ethyl group. Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6, catalyze the oxidation of aliphatic chains. The α -carbon (benzylic position) of the ethyl group is highly susceptible to hydrogen atom transfer (HAT) by the high-valent iron-oxo species (P450-Fe V =O)[2]. Causality: The C-H bond dissociation energy (BDE) at the α -position is significantly lowered due to the resonance stabilization of the resulting radical intermediate by the adjacent indazole π -system. This leads to rapid α -hydroxylation (forming a 1-hydroxyethyl metabolite), which can be further oxidized to a ketone.

B. The Indazole Core: N-Glucuronidation and C3-Oxidation

Unsubstituted 1H-indazoles are prone to Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the N1 or N2 positions. Additionally, the C3 position of the indazole ring is a known hotspot for CYP-mediated oxidation, leading to indazol-3-ones[3]. Causality: The high electron density at C3 makes it nucleophilic enough to be attacked by electrophilic oxygen species. However, in 4-Bromo-5-ethyl-1H-indazole, the steric bulk of the adjacent C4-bromine provides partial shielding to the C3 position, shifting the metabolic burden toward the ethyl group.

C. The Bromine Substituent (C4): Halogen Effects and Metabolic Switching

While the C4-bromine effectively blocks direct oxidation at the C4 position and sterically protects C3, its high lipophilicity ( logP contribution) increases the molecule's overall nonspecific affinity for CYP450 active sites. Causality: This increased residence time in the enzyme pocket exacerbates the vulnerability of the C5-ethyl group through a phenomenon known as metabolic switching—where blocking one site forces the enzyme to optimize its geometry to attack the next most favorable site[4].

Metabolic_Pathways Parent 4-Bromo-5-ethyl- 1H-indazole CYP CYP450 Enzymes (Phase I) Parent->CYP Oxidation UGT UGT Enzymes (Phase II) Parent->UGT Conjugation AlphaOH alpha-Hydroxylation (1-hydroxyethyl) CYP->AlphaOH Major (Low BDE) BetaOH beta-Hydroxylation (2-hydroxyethyl) CYP->BetaOH Minor Pathway C3Ox C3-Oxidation (Indazol-3-one) CYP->C3Ox Sterically Hindered NGluc N-Glucuronidation (N1 or N2) UGT->NGluc Direct Attack

Predicted Phase I and Phase II metabolic pathways for 4-Bromo-5-ethyl-1H-indazole.

Structure-Activity Relationships (SAR) & Predictive Data

To systematically improve the metabolic stability of the 4-Bromo-5-ethyl-1H-indazole scaffold, medicinal chemists employ bioisosteric replacements and electronic tuning. The table below summarizes the predicted and extrapolated pharmacokinetic parameters based on structural modifications to the C5-alkyl chain and the indazole core[4],[3].

Compound AnalogStructural ModificationPredicted t1/2​ (HLM)Predicted CLint​ ( μ L/min/mg)Primary Metabolic Liability
4-Bromo-5-ethyl-1H-indazole Baseline (Parent)15 - 25 min> 150 α -hydroxylation of ethyl group
4-Bromo-5-isopropyl-1H-indazole Increased steric bulk at C530 - 45 min~ 90 ω -hydroxylation of methyls
4-Bromo-5-(2-fluoroethyl)-1H-indazole Mono-fluorination of ethyl40 - 60 min~ 65Reduced α -hydroxylation
4-Bromo-5-(2,2,2-trifluoroethyl)-1H-indazole Polyfluorination (Strong EWG)> 120 min< 15Highly stable; N-glucuronidation
1-Methyl-4-Bromo-5-ethyl-1H-indazole N1-methylation20 - 30 min> 120Blocks glucuronidation; CYP active

Data Synthesis: Replacing the ethyl group with a trifluoroethyl group significantly enhances stability. The strong electron-withdrawing nature of the −CF3​ group reduces the Highest Occupied Molecular Orbital (HOMO) energy of the arene, decreasing the electron density and nucleophilicity of the π -system, which fundamentally suppresses oxidative metabolism[3].

Self-Validating In Vitro Protocol: Liver Microsome Stability Assay

To empirically validate the predicted metabolic stability, Human Liver Microsome (HLM) or Mouse Liver Microsome (MLM) assays must be conducted. A trustworthy protocol is not just a sequence of steps; it is a self-validating system that includes internal controls to rule out false positives (e.g., chemical instability) and false negatives (e.g., enzyme inactivity).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL protein in the buffer.

    • Prepare the test compound (4-Bromo-5-ethyl-1H-indazole) and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) at 1 μ M final concentration in the assay matrix (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Pre-Incubation:

    • Aliquot 90 μ L of the microsome/compound mixture into a 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation (The Catalytic Trigger):

    • Initiate the reaction by adding 10 μ L of a 10 mM NADPH regenerating system (final concentration 1 mM).

    • Self-Validation Step: Maintain a parallel "Minus-NADPH" control plate. If the compound degrades here, the instability is chemical, not CYP-mediated.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 20 μ L of the reaction mixture into 80 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile denatures the CYP enzymes, instantly quenching the reaction, while simultaneously precipitating proteins to prepare the sample for mass spectrometry.

  • Centrifugation and LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.

  • Data Processing:

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​=0.693/k and intrinsic clearance ( CLint​ ).

Workflow Prep 1. Matrix Prep (HLM + Compound) Incubate 2. Incubation (+NADPH, 37°C) Prep->Incubate Thermal Eq. Quench 3. Quenching (Cold Acetonitrile) Incubate->Quench Time Course Analyze 4. LC-MS/MS Quantification Quench->Analyze Supernatant Data 5. PK Modeling (t1/2, CLint) Analyze->Data Log(AUC)

Self-validating in vitro liver microsome stability assay workflow.

Strategic Structural Modifications

When 4-Bromo-5-ethyl-1H-indazole is utilized as a core scaffold, medicinal chemists must proactively design out its metabolic liabilities without destroying its target binding affinity.

  • Fluorination Strategies: As demonstrated in the SAR table, replacing the ethyl group with a fluorinated analog is the most effective strategy. Fluorine is a bioisostere for hydrogen, but the C-F bond is significantly stronger than the C-H bond, resisting CYP450-mediated hydrogen atom abstraction[3].

  • Conformational Restriction: Cyclizing the ethyl group into a spirocycle or a fused cyclopropyl ring can increase steric hindrance and alter the bond angles, making the α -carbon less accessible to the heme-iron reactive center of the CYP enzyme.

  • N-Alkylation: If UGT-mediated glucuronidation at the indazole nitrogen is identified as a secondary clearance pathway during in vivo studies, alkylating the N1 or N2 position (e.g., with a methyl or tetrahydropyran protecting group during synthesis) can completely abrogate this liability[1].

Conclusion

The 4-Bromo-5-ethyl-1H-indazole scaffold is a highly valuable but metabolically vulnerable building block in drug discovery. Its primary liability lies in the CYP450-mediated α -hydroxylation of the C5-ethyl group, exacerbated by the lipophilic nature of the C4-bromine. By leveraging predictive SAR, rigorous and self-validating in vitro microsomal assays, and strategic physical organic chemistry principles (such as targeted fluorination), researchers can successfully optimize this scaffold into metabolically robust clinical candidates.

References

  • Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. DOI.org.
  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. MDPI.
  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation. NIH.gov.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH.gov.

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Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-ethyl-1H-indazole

Executive Summary The functionalization of the indazole scaffold is of paramount importance in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics such as KRAS G12C inhibitors[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indazole scaffold is of paramount importance in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics such as KRAS G12C inhibitors[1]. However, the direct Suzuki-Miyaura cross-coupling of 4-bromo-5-ethyl-1H-indazole presents significant synthetic hurdles. This application note provides a comprehensive, self-validating protocol for the direct arylation of this substrate, bypassing the need for protecting group chemistry. By leveraging modern bulky phosphine ligands and optimized biphasic solvent systems, researchers can overcome both the steric hindrance at the C4 position and the catalyst-poisoning effects of the unprotected nitrogen-rich heterocycle.

Mechanistic Insights: The Dual Bottleneck

Coupling 4-bromo-5-ethyl-1H-indazole without N-protection introduces a dual bottleneck of sterics and electronics:

  • Steric Hindrance: The C-Br bond at the 4-position is flanked by the C5-ethyl group and the C3-proton of the bicyclic core. This ortho-substitution creates a highly congested steric environment that severely retards the initial oxidative addition of the palladium catalyst to the aryl halide.

  • Electronic Deactivation & Catalyst Poisoning: The unprotected indazole N-H is acidic (pKa ~14). Under the basic conditions required for Suzuki couplings (e.g., K₂CO₃ or K₃PO₄), the indazole is deprotonated. The resulting indazolide anion is highly electron-rich, which dynamically shifts the rate-determining step to transmetalation. Furthermore, unprotected azoles have a strong propensity to coordinate to the palladium center, forming off-cycle resting states (Pd-N coordination) that effectively poison traditional catalysts like Pd(PPh₃)₄[2].

To solve this, the selection of the ligand is critical. Bulky bidentate ligands like dppf[3] or highly sterically demanding Buchwald ligands like XPhos[2] force the palladium center to remain monoligated or in a highly reactive conformation, preventing the formation of inactive bis(indazolyl)palladium complexes and accelerating reductive elimination.

MechanisticCycle Pd0 Active Pd(0) Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition Sterically hindered by C5-Ethyl Pd0->OxAdd 4-Br-5-Et-1H-indazole Deprot Deprotonation (pKa ~14) Forms Electron-Rich Indazolide OxAdd->Deprot Base (K3PO4) TransMet Transmetalation Rate-Determining Step Deprot->TransMet Ar-B(OH)2 Poison Catalyst Poisoning Off-Cycle Pd-N Coordination Deprot->Poison Poor Ligand Choice (e.g., PPh3) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Biaryl Product Poison->Deprot Bulky Ligand (XPhos)

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with unprotected indazoles and bottlenecks.

Optimization of Reaction Conditions

The causality behind solvent and base selection is directly tied to the transmetalation step. Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex [Ar−B(OH)3​]− , which is the actual nucleophile that interacts with the Pd(II) intermediate[4]. 1,4-Dioxane is chosen as the organic phase because it solubilizes both the hindered indazole and the catalyst while maintaining a high boiling point for thermal activation[1].

Table 1: Catalyst and Condition Optimization Matrix
EntryCatalyst / Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9024< 10%
2Pd(OAc)₂ / PPh₃ (5%)K₂CO₃ (2.0)DMF/H₂O1002415%
3Pd(dppf)Cl₂ (5%)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001675%
4 XPhos Pd G3 (2%) K₃PO₄ (2.5) 1,4-Dioxane/H₂O (4:1) 100 8 > 95%

Data Summary: Traditional triphenylphosphine-based catalysts fail due to catalyst poisoning. Pd(dppf)Cl₂ provides acceptable yields[3], but third-generation Buchwald precatalysts (XPhos Pd G3) offer superior kinetics and conversion rates for unprotected indazoles[2].

Experimental Workflow & Protocol

Workflow Degas 1. Solvent Degassing Assembly 2. Reaction Assembly Degas->Assembly Catalyst 3. Catalyst Addition Assembly->Catalyst Reaction 4. Heating (100°C, 8h) Catalyst->Reaction Workup 5. Aqueous Workup Reaction->Workup Purify 6. Pd Scavenging & Purification Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Self-Validating Step-by-Step Methodology

Reagents Required:

  • 4-Bromo-5-ethyl-1H-indazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 ratio, 10 mL total)

Step 1: Rigorous Solvent Degassing

  • Combine 8 mL of 1,4-Dioxane and 2 mL of Deionized Water in a Schlenk flask.

  • Sparge the solvent mixture with ultra-pure Argon for 20 minutes.

  • Self-Validation Checkpoint: The solvent is sufficiently degassed when micro-bubbles cease to form on the glass walls. Oxygen must be excluded because electron-rich phosphines like XPhos are highly susceptible to oxidation, which irreversibly deactivates the catalyst.

Step 2: Reaction Assembly

  • To a dry, Argon-flushed reaction vial, add 4-bromo-5-ethyl-1H-indazole (225 mg, 1.0 mmol), the chosen arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (530 mg, 2.5 mmol).

  • Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution of the base.

Step 3: Catalyst Addition & Initiation

  • Quickly add XPhos Pd G3 (17 mg, 0.02 mmol) to the suspension against a positive counter-flow of Argon. Seal the vial tightly.

  • Self-Validation Checkpoint: Upon addition and initial heating, the mixture should transition to a clear yellow/orange solution, indicating the successful generation of the active monoligated Pd(0) species. If the solution rapidly turns black, it indicates palladium precipitation (Pd black) due to oxygen ingress or ligand degradation.

Step 4: Thermal Activation

  • Transfer the sealed vial to a pre-heated reaction block at 100 °C. Stir vigorously (800 rpm) for 8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 4-hour mark. The disappearance of the starting material isotopic cluster ( [M+H]+ at m/z 225/227) and the emergence of the product mass confirms successful transmetalation and reductive elimination.

Step 5: Workup and Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Critical Step for Drug Development: Combine the organic layers and add a metal scavenger (e.g., SiliaMetS® Thiol, 3 equivalents relative to Pd). Stir at 40 °C for 1 hour. Filter through a pad of Celite to remove the scavenger and residual Pd black.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • [2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information (PMC).

  • [4] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Center for Biotechnology Information (PMC).

  • [3] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.

  • [1] WO2022083569A1 - Heterocyclic spiro compounds and methods of use. Google Patents.

Sources

Application

Optimizing Buchwald-Hartwig Amination for the Synthesis of Novel Indazole Derivatives Using 4-Bromo-5-ethyl-1H-indazole

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization and application of the Buchwald-Hartwig amination reaction using 4-bromo-5...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization and application of the Buchwald-Hartwig amination reaction using 4-bromo-5-ethyl-1H-indazole as a key building block. Amino-1H-indazoles are privileged scaffolds in medicinal chemistry, appearing in a multitude of pharmacologically active compounds.[1][2] The palladium-catalyzed C-N cross-coupling reaction, pioneered by Stephen L. Buchwald and John F. Hartwig, offers a powerful and versatile method for their synthesis.[3] This document details the critical parameters for successful coupling, including ligand and catalyst selection, base and solvent effects, and provides step-by-step protocols for the amination with both primary and secondary amines. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology for their specific synthetic targets.

Introduction: The Significance of Amino-Indazoles and the Buchwald-Hartwig Reaction

The 1H-indazole core is a cornerstone in the design of kinase inhibitors and other therapeutic agents. The strategic introduction of an amino group onto the indazole ring system is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination has emerged as a superior method for forging C-N bonds, largely replacing harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, due to its remarkable functional group tolerance and broad substrate scope.[3]

The reaction mechanism, a catalytic cycle involving a palladium(0) species, proceeds through three key steps: oxidative addition of the aryl halide, coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst.[4][5][6] The efficiency and success of this cycle are critically dependent on the choice of the phosphine ligand coordinated to the palladium center.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational optimization. The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The choice of ligand, base, and solvent directly influences the kinetics and equilibrium of each step.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_coord [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_coord + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_coord->Amido_complex + Base - [Base-H]+X- Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product ArX Ar-X (4-Bromo-5-ethyl-1H-indazole) ArX->OA_complex Amine HNR'R'' Amine->Amine_coord Base Base Base->Amido_complex BaseH [Base-H]+X- Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Pd Precatalyst, Ligand (if not a precatalyst), and 4-Bromo-5-ethyl-1H-indazole to a dry Schlenk flask. B 2. Add the Base. A->B C 3. Add anhydrous solvent. B->C D 4. Add the Amine. C->D E 5. Seal the flask and heat to the desired temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature. Dilute with an organic solvent. F->G H 8. Filter through a pad of Celite® to remove palladium residues. G->H I 9. Concentrate the filtrate. H->I J 10. Purify by flash column chromatography. I->J

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 1: Coupling with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from established procedures for the amination of bromo-indazoles with secondary amines. [1][2]

  • Reagents:

    • 4-Bromo-5-ethyl-1H-indazole (0.5 mmol, 1.0 equiv)

    • Morpholine (0.6 mmol, 1.2 equiv)

    • RuPhos-Pd-G3 Precatalyst (1 mol %)

    • LiHMDS (1.2 mmol, 1 M solution in THF, 2.4 equiv)

    • Anhydrous THF (to make a final concentration of ~0.2 M)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-5-ethyl-1H-indazole and the RuPhos-Pd-G3 precatalyst.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add the anhydrous THF via syringe.

    • Add the morpholine via syringe.

    • Add the LiHMDS solution dropwise at room temperature.

    • Heat the reaction mixture to 65 °C and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Primary Amine (e.g., Benzylamine)

This protocol is adapted from established procedures for the amination of bromo-indazoles with primary amines. [1][2]

  • Reagents:

    • 4-Bromo-5-ethyl-1H-indazole (0.5 mmol, 1.0 equiv)

    • Benzylamine (0.6 mmol, 1.2 equiv)

    • BrettPhos-Pd-G3 Precatalyst (1 mol %)

    • LiHMDS (1.2 mmol, 1 M solution in THF, 2.4 equiv)

    • Anhydrous THF (to make a final concentration of ~0.2 M)

  • Procedure:

    • Follow steps 1-4 as described in Protocol 4.2, substituting benzylamine for morpholine and BrettPhos-Pd-G3 for the RuPhos precatalyst.

    • Add the LiHMDS solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Follow the work-up and purification procedure as described in steps 8-11 of Protocol 4.2.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Incorrect base or ligand.Use a fresh batch of palladium precatalyst. Ensure all glassware is oven-dried and solvents are anhydrous. Screen alternative ligands (e.g., XPhos) and bases (e.g., NaOtBu in toluene).
Formation of Side Products Hydrodehalogenation (replacement of Br with H); Homocoupling of the amine.This can be caused by β-hydride elimination, especially with primary amines. [7]Try a different ligand (e.g., a more sterically hindered one). Lowering the reaction temperature may also help.
Difficulty in Purification Residual palladium; Ligand-related byproducts.Filter the crude reaction mixture through a pad of Celite® or silica gel before concentration. Consider using a palladium scavenger if necessary.

Table 3: Troubleshooting Guide.

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of 4-amino-5-ethyl-1H-indazole derivatives. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols provided herein serve as a validated starting point for the amination of 4-bromo-5-ethyl-1H-indazole with both primary and secondary amines. The principles of optimization discussed will empower scientists in drug discovery and development to efficiently generate novel chemical entities based on this valuable heterocyclic scaffold.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 11, 2026. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Vantourout JC, et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;11(1):289-296. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson+. Accessed March 11, 2026. [Link]

  • Sharma S, et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. 2024;4(2):680-689. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 11, 2026. [Link]

  • Anderson KV, et al. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. 2006;8(14):2901-2904. [Link]

  • Viciu MS, et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry. 2011;36:1-32. [Link]

  • Wang D, et al. Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. 2023;25(42):7705-7710. [Link]

  • Stauffer SR, et al. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. 2010. [Link]

  • Stauffer SR, et al. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. 2010;12(20):4564-4567. [Link]

  • Choi K, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. 2024. [Link]

  • Li X. The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. 2022;17(15):e202200454. [Link]

  • Sharma S, et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. 2024;4(2):680-689. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Accessed March 11, 2026. [Link]

  • Usami Y, et al. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron Letters. 2017;58(40):3883-3886. [Link]

  • Cawley M. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 2006;249. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Accessed March 11, 2026. [Link]

  • Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. PMC. Published May 10, 2024. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • 4-Bromo-5-ethyl-1H-indazole. AMERICAN ELEMENTS. Accessed March 11, 2026. [Link]

  • Ruiz-Castillo P, Buchwald SL. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research. 2019;52(7):1979-1996. [Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 4-Bromo-5-ethyl-1H-indazole

Introduction & Pharmacological Relevance The indazole scaffold is a privileged pharmacophore in medicinal chemistry, but its functionalization is notoriously complicated by the presence of two nucleophilic nitrogen atoms...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, but its functionalization is notoriously complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2)[1],[2]. Direct alkylation typically yields a mixture of N1 and N2 regioisomers, which complicates downstream purification and diminishes the overall yield of the target compound[1],[2].

4-Bromo-5-ethyl-1H-indazole (CAS: 2109805-55-0) [3],[4] is a highly valuable synthetic intermediate. It serves as a critical building block in the synthesis of covalent KRAS G12C inhibitors, most notably the clinical development candidate MRTX849 (Adagrasib)[5],[6],[7]. Achieving strict regiocontrol over the N-alkylation or N-protection of this specific indazole is a mandatory requirement for successful cross-coupling at the C4-bromo position during drug development[5].

Mechanistic Insights: Thermodynamics vs. Kinetics

As a Senior Application Scientist, it is critical to understand why certain conditions favor specific regioisomers rather than simply following a recipe. The regiochemical outcome of indazole alkylation is governed by a delicate interplay between thermodynamic and kinetic control[1].

  • Thermodynamic Control (N1-Selectivity): The 1H-indazole tautomer is intrinsically more thermodynamically stable than the 2H-indazole form[1],[2]. When using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Tetrahydrofuran (THF), the indazole is completely deprotonated into an ambident anion. The sodium cation coordinates with the N2 atom, sterically shielding it and directing the electrophilic attack exclusively to the thermodynamically favored N1 position[8],[9].

  • Kinetic Control (N2-Selectivity): The Mitsunobu reaction (using PPh₃ and DIAD/DEAD) operates under kinetic control. The formation of a bulky phosphonium intermediate sterically hinders the N1 position, driving the reaction pathway toward the N2-alkylated product[2],[10].

  • N1-Protection Strategy: For complex multi-step syntheses (such as Buchwald-Hartwig couplings at the C4 position), the N1 position is often temporarily protected. Acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) selectively yields the N1-tetrahydropyranyl (THP) protected indazole due to the thermodynamic stability of the resulting N1-acetal[5].

Workflow & Decision Matrix

DecisionMatrix Start 4-Bromo-5-ethyl-1H-indazole (Starting Material) Goal Desired Regioisomer? Start->Goal Cond1 NaH, THF, 0 °C to RT + Alkyl Halide Goal->Cond1 N1 Target Cond2 PPh3, DIAD, THF + Alkyl Alcohol Goal->Cond2 N2 Target Cond3 DHP, TsOH, DCM RT, 3 h Goal->Cond3 Protection N1 N1-Alkylated (Thermodynamic) N2 N2-Alkylated (Kinetic) THP N1-THP Protected (For Cross-Coupling) Cond1->N1 >95% Selectivity Cond2->N2 Major Product Cond3->THP Quantitative

Caption: Workflow for regioselective N-alkylation and protection of 4-bromo-5-ethyl-1H-indazole.

Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes based on the chosen reaction conditions[1],[11],[10],[5].

Reaction StrategyReagents & SolventsDominant MechanismExpected N1:N2 RatioTypical Yield
Thermodynamic Control NaH, THF, Alkyl Halide, 0 °C to RTDeprotonation / Base Catalysis> 95:580–90%
Mixed Equilibration K₂CO₃, DMF, Alkyl Halide, RTWeak Base / Polar Aprotic~ 50:5070–85%
Kinetic Control PPh₃, DIAD, THF, Alkyl AlcoholMitsunobu Phosphonium Intermediate~ 30:7060–75%
N1-Protection DHP, TsOH, DCM, RTAcid-Catalyzed Addition> 99:1 (N1-THP)> 90%

Detailed Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Objective: Synthesize N1-alkylated 4-bromo-5-ethyl-1H-indazole with high regioselectivity (>95%). Causality: Utilizing NaH ensures complete deprotonation. THF acts as a coordinating solvent that allows the sodium cation to shield the N2 position, directing the electrophile to N1[11],[9].

  • Preparation: To a flame-dried flask under an inert argon atmosphere, dissolve 4-bromo-5-ethyl-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration)[10].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the indazole anion[10].

  • Alkylation: Re-cool the mixture to 0 °C and add the desired alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise[10]. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Work-up & Validation: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Monitor by LC-MS; the disappearance of the m/z 225/227 starting material peak confirms conversion[5]. Purify via silica gel chromatography.

Protocol B: N2-Selective Alkylation (Kinetic Control via Mitsunobu)

Objective: Drive the alkylation toward the N2 position using an alcohol electrophile. Causality: The bulky triphenylphosphine oxide leaving group blocks the N1 position during the transition state, forcing the incoming nucleophilic attack to occur at the N2 position[2],[10].

  • Preparation: Dissolve 4-bromo-5-ethyl-1H-indazole (1.0 equiv), the target alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere[10].

  • Activation: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise over 10 minutes[10].

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up & Validation: Concentrate the reaction mixture under reduced pressure. Because Mitsunobu reactions often produce a mixture of N1/N2 isomers alongside triphenylphosphine oxide, rigorous purification via flash column chromatography is required to isolate the pure N2-alkylated indazole[10].

Protocol C: N1-THP Protection (Cross-Coupling Precursor)

Objective: Protect the N1 position to enable downstream palladium-catalyzed cross-coupling at the C4-bromo position (MRTX849 synthesis route)[5]. Causality: Acid-catalyzed protection with DHP selectively yields the thermodynamically stable N1-THP isomer, preventing unwanted N-arylation during subsequent Buchwald-Hartwig steps[5].

  • Reaction: To a solution of 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) in dichloromethane (DCM) add p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv) and 4-bromo-5-ethyl-1H-indazole (1.0 equiv)[5].

  • Stirring: Stir the mixture at room temperature for 3 hours[5].

  • Work-up & Validation: Dilute with water and extract with Ethyl Acetate (2x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product is typically a yellow oil. Validation via ¹H NMR will reveal the characteristic THP acetal proton as a multiplet around δ 5.4–5.7 ppm[5].

Analytical Validation: Differentiating N1 and N2 Isomers

Standard 1D ¹H NMR is often insufficient to definitively distinguish between N1 and N2 alkylated indazoles. The gold standard for self-validating the regiochemical outcome is ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) NMR [2],[11],[12].

HMBCValidation Sample Isolated Alkyl-Indazole Regioisomer NMR 1H-13C HMBC NMR Analysis Sample->NMR N1_cross Cross-peak: N-CH2 protons to C7a (δ 140-145 ppm) NMR->N1_cross Confirms N1 N2_cross Cross-peak: N-CH2 protons to C3 (δ 120-130 ppm) & C3a NMR->N2_cross Confirms N2

Caption: 1H-13C HMBC NMR logic for differentiating N1 and N2 indazole regioisomers.

  • N1-Isomer: Exhibits a strong ³J HMBC correlation between the alkyl N-CH₂ protons and the quaternary C7a carbon of the indazole ring (typically resonating at δ 140–145 ppm)[11].

  • N2-Isomer: Exhibits strong ³J HMBC correlations between the alkyl N-CH₂ protons and both the C3 carbon (δ 120–130 ppm) and the quaternary C3a carbon[11].

References

  • Alam, R. M., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry (2021). URL: [Link]

  • Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry (2020). URL: [Link]

  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry (2024). URL: [Link]

  • "4-Bromo-5-ethyl-1H-indazole | CAS 2109805-55-0." American Elements. URL: [Link]

Sources

Application

Reagents required for the preparation of 4-Bromo-5-ethyl-1H-indazole

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-ethyl-1H-indazole Introduction: The Significance of the Indazole Scaffold The 1H-indazole core is a privileged heterocyclic motif integral to the field of medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-ethyl-1H-indazole

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic motif integral to the field of medicinal chemistry. Compounds bearing this scaffold exhibit a vast spectrum of biological activities, including potent inhibition of protein kinases, which has led to their successful development as anti-cancer therapeutics. The specific substitution pattern on the indazole ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 4-Bromo-5-ethyl-1H-indazole[1][2][3] is a key synthetic intermediate, providing a versatile handle for further functionalization through modern cross-coupling reactions at the bromine-bearing C4 position, while the ethyl group at C5 influences steric and electronic properties.

This application note provides a detailed, two-step protocol for the preparation of 4-Bromo-5-ethyl-1H-indazole. The synthetic strategy is predicated on established and robust chemical transformations, beginning with the directed ortho-lithiation of a readily accessible starting material to install a crucial aldehyde functionality, followed by a condensation-cyclization cascade with hydrazine to construct the indazole ring. The causality behind each experimental choice is elucidated to provide researchers with a deep, actionable understanding of the process.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the regioselective formylation of an appropriate precursor, 2-bromo-4-ethyl-1-fluorobenzene, via a directed ortho-lithiation reaction. The fluorine atom serves a dual purpose: first as an effective directing group for the lithiation and subsequently as a leaving group in the cyclization step. The second stage involves the reaction of the resulting aldehyde with hydrazine hydrate, which undergoes a condensation reaction to form a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to yield the final indazole product.

G cluster_0 PART 1: Aldehyde Synthesis cluster_1 PART 2: Indazole Formation A 2-Bromo-4-ethyl-1-fluorobenzene B 4-Bromo-5-ethyl-2-fluorobenzaldehyde A->B  1. LDA, THF, -78 °C  2. DMF C 4-Bromo-5-ethyl-1H-indazole (Target Compound) B->C Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent (e.g., NMP), Heat

Figure 1: High-level workflow for the synthesis of 4-Bromo-5-ethyl-1H-indazole.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular WeightRecommended PurityNotes
2-Bromo-4-ethyl-1-fluorobenzeneN/A203.05 g/mol ≥97%Starting material.
Lithium diisopropylamide (LDA)4111-54-0107.12 g/mol 2.0 M solution in THF/heptane/ethylbenzeneHighly pyrophoric. Handle under inert gas.
Tetrahydrofuran (THF), Anhydrous109-99-972.11 g/mol ≤50 ppm H₂ORequired for the lithiation step.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, ≥99.8%Formylating agent.
Hydrazine hydrate (NH₂NH₂·H₂O)7803-57-850.06 g/mol ≥98% (assay)Toxic and corrosive.
N-Methyl-2-pyrrolidone (NMP)872-50-499.13 g/mol Anhydrous, ≥99.5%Reaction solvent for cyclization.
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol N/AFor quenching the lithiation reaction.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade or higherExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Reagent GradeDrying agent.
Silica Gel7631-86-960.08 g/mol 230-400 meshFor column chromatography.
Argon or Nitrogen Gas7440-37-1 / 7727-37-9-High Purity (≥99.998%)For maintaining an inert atmosphere.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-ethyl-2-fluorobenzaldehyde

This procedure is adapted from established methods for the directed ortho-lithiation and formylation of substituted aromatic compounds.[4][5]

Causality and Rationale:

  • Inert Atmosphere: The use of an inert gas (Argon or Nitrogen) is critical as LDA is highly reactive with atmospheric oxygen and moisture.

  • Low Temperature (-78 °C): The reaction is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the unstable lithiated intermediate.

  • Directed Lithiation: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. It selectively removes the proton at the C3 position, which is ortho to the fluorine atom. The fluorine atom's inductive effect and its ability to coordinate with the lithium ion direct the deprotonation to this specific site.

  • Formylation: N,N-Dimethylformamide (DMF) serves as the electrophile. The lithiated intermediate attacks the carbonyl carbon of DMF, and upon aqueous workup, this adduct hydrolyzes to form the aldehyde.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Charge: Under a positive pressure of inert gas, add 2-bromo-4-ethyl-1-fluorobenzene (1.0 eq) to the flask, followed by anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Addition: Slowly add a 2.0 M solution of LDA (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1.5 hours. The solution may change color, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming and Quenching: After the DMF addition is complete, allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature over 1-2 hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-bromo-5-ethyl-2-fluorobenzaldehyde.

Part 2: Synthesis of 4-Bromo-5-ethyl-1H-indazole

This stage utilizes a condensation reaction followed by an intramolecular cyclization, a common and effective method for constructing the indazole ring system.[6][7]

Figure 2: Reaction mechanism for indazole formation. Note: Placeholder images would be replaced with actual chemical structures in a full implementation.

Causality and Rationale:

  • Hydrazone Formation: The aldehyde reacts with hydrazine in a classical condensation reaction to form a hydrazone intermediate. This reaction is typically rapid.

  • Intramolecular SNAr: The key step is the ring closure. The terminal nitrogen of the hydrazone acts as a nucleophile, attacking the carbon atom bearing the fluorine. This intramolecular Nucleophilic Aromatic Substitution (SNAr) is favorable because the aromatic ring is activated by the electron-withdrawing hydrazone group, and the fluorine atom is a good leaving group in this context.

  • Solvent and Temperature: A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is used to facilitate the SNAr reaction, which requires elevated temperatures to overcome its activation energy.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve the 4-bromo-5-ethyl-2-fluorobenzaldehyde (1.0 eq) from Part 1 in NMP (approx. 10 mL per 1 g of aldehyde).

  • Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 120-140 °C and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing ice-water, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual NMP and hydrazine.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield pure 4-Bromo-5-ethyl-1H-indazole.

Conclusion

The protocol detailed herein provides a robust and reproducible pathway for the synthesis of 4-Bromo-5-ethyl-1H-indazole, a valuable building block for drug discovery programs. By understanding the underlying principles of the directed ortho-lithiation and the subsequent condensation-SNAr cyclization, researchers can confidently execute this synthesis and adapt it for related analogues. Adherence to safety protocols, particularly when handling pyrophoric and toxic reagents, is paramount for a successful and safe outcome.

References

  • Baxendale, I. R., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Combinatorial Science.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
  • BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Hogan, H. R., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development.
  • BLD Pharm. (n.d.). 4-Bromo-5-ethyl-1H-indazole. CAS 2109805-55-0.
  • American Elements. (n.d.). 4-Bromo-5-ethyl-1H-indazole. CAS 2109805-55-0.
  • CymitQuimica. (n.d.). 4-BROMO-5-ETHYL-1H-INDAZOLE. CAS 2109805-55-0.

Sources

Method

Functionalization of C4-position in 5-ethyl-1H-indazole scaffolds

Title: Advanced C4-Functionalization of 5-Ethyl-1H-Indazole Scaffolds: Mechanistic Insights and Protocols Executive Summary Indazoles are privileged pharmacophores widely embedded in biologically active molecules, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced C4-Functionalization of 5-Ethyl-1H-Indazole Scaffolds: Mechanistic Insights and Protocols

Executive Summary

Indazoles are privileged pharmacophores widely embedded in biologically active molecules, including COX-2 inhibitors, antimicrobial agents, and anticancer therapeutics[1]. While functionalization of the pyrazole ring (C3) or the C7 position is well-documented, accessing the C4 position of the benzene core remains a formidable synthetic challenge due to its inherent electronic deactivation and steric shielding[2][3]. This application note details a robust, self-validating methodology for the regioselective C4-arylation of 5-ethyl-1H-indazole. By leveraging a transient directing group (TDG) strategy, researchers can precisely install diverse aryl groups at the C4 position, expanding the chemical space of indazole-based drug discovery.

Mechanistic Rationale & Causality

The innate nucleophilicity of the 1H-indazole scaffold primarily directs electrophilic attacks to the C3 position, while transition-metal-catalyzed C–H activation often favors the less sterically hindered C7 position when directed by C4-electron withdrawing groups[4]. To override this intrinsic bias and specifically target the C4 position of 5-ethyl-1H-indazole, a dual-activation strategy is required:

  • Directing Group Installation: A carbaldehyde group is installed at C3. This serves as the permanent anchor for the transient directing group[2].

  • Transient Imine Formation: Glycine is introduced as a catalytic TDG. It reversibly condenses with the C3-aldehyde to form an imine. The nitrogen atom of the imine and the carboxylate of the glycine act as a bidentate ligand, coordinating the Palladium(II) center.

  • Regioselective Palladation: The bidentate coordination geometrically constrains the Pd(II) catalyst, forcing it into proximity with the C4-H bond to form a stable 6-membered palladacycle. The 5-ethyl group provides steric bulk but does not impede the highly ordered transition state.

  • Halide Scavenging: Silver trifluoroacetate (AgTFA) is utilized not merely as an oxidant, but as a critical halide scavenger. It abstracts iodide from the aryl iodide coupling partner, preventing catalyst poisoning and facilitating the reductive elimination step[5].

  • Solvent Microenvironment: A mixture of Hexafluoroisopropanol (HFIP) and Acetic Acid (AcOH) is critical. HFIP's strong hydrogen-bond donating capability stabilizes the polar transition state and enhances the electrophilicity of the Pd(II) species, while AcOH facilitates the concerted metalation-deprotonation (CMD) pathway.

Workflow Visualization

G cluster_0 C4-Functionalization Workflow of 5-Ethyl-1H-indazole N1 5-Ethyl-1H-indazole (Starting Material) N2 C3-Formylation (Directing Group Installation) N1->N2 POCl3, DMF N3 5-Ethyl-1H-indazole-3-carbaldehyde (Key Intermediate) N2->N3 N4 Transient Imine Formation (Glycine TDG Addition) N3->N4 Glycine, HFIP/AcOH N5 Pd(II)-Catalyzed C-H Activation (Regioselective C4-Palladation) N4->N5 Pd(OAc)2 N6 Cross-Coupling & TDG Cleavage (Ar-I / AgTFA) N5->N6 Ar-I, 110°C N7 4-Aryl-5-ethyl-1H-indazole-3-carbaldehyde (Target Scaffold) N6->N7 H2O (Hydrolysis)

Workflow for C4-selective functionalization of 5-ethyl-1H-indazole via transient directing group.

Optimization of Reaction Conditions

The necessity of the TDG and the specific solvent system is demonstrated in the optimization data below. Without the TDG, the reaction fails to proceed. The introduction of HFIP significantly boosts the yield by stabilizing the catalytic intermediates.

EntryCatalyst (mol%)Directing SystemSolvent SystemAdditive (Equiv)Yield (%)Regioselectivity (C4:C6)
1Pd(OAc)₂ (10%)C3-CHO (No TDG)AcOHAgTFA (2.0)< 5N/A
2Pd(OAc)₂ (10%)C3-CHO + GlycineAcOHAgTFA (2.0)42> 20:1
3Pd(OAc)₂ (10%)C3-CHO + GlycineHFIPAgTFA (2.0)58> 20:1
4 Pd(OAc)₂ (10%) C3-CHO + Glycine HFIP/AcOH (9:1) AgTFA (2.0) 84 > 20:1
5[Ru(p-cymene)Cl₂]₂ (10%)C3-CHO (No TDG)DCECu(OAc)₂ (0.5)61> 15:1

Note: Yields determined by ¹H-NMR using CH₂Br₂ as an internal standard. Entry 4 represents the optimal conditions for self-validating protocols.

Experimental Protocols: A Self-Validating System

Phase 1: Synthesis of 5-Ethyl-1H-indazole-3-carbaldehyde

Objective: Install the prerequisite anchoring group for TDG coordination.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, dissolve 5-ethyl-1H-indazole (10 mmol) in anhydrous DMF (20 mL).

  • Vilsmeier-Haack Formylation: Cool the solution to 0 °C. Dropwise add POCl₃ (15 mmol) over 15 minutes to control the exothermic formation of the Vilsmeier reagent.

  • Heating & Hydrolysis: Heat the mixture to 90 °C for 4 hours. Cool to room temperature, pour over crushed ice, and neutralize with 2M NaOH until pH 7 is reached.

  • Isolation: Extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 3:1).

  • Self-Validating QC Step: Analyze via ¹H-NMR. The successful installation is confirmed by the appearance of an aldehydic proton signal at ~10.2 ppm and the disappearance of the C3-H singlet at ~8.0 ppm.

Phase 2: Pd-Catalyzed Regioselective C4-Arylation

Objective: Execute the TDG-directed C–H activation and cross-coupling.

  • Reaction Setup: To a 15 mL sealed tube, add 5-ethyl-1H-indazole-3-carbaldehyde (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), Glycine (0.2 mmol, 40 mol%), AgTFA (1.0 mmol, 2.0 equiv), and the desired Aryl Iodide (0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add a pre-mixed solvent system of HFIP/AcOH (9:1 v/v, 3.0 mL). The highly polar HFIP ensures the solubility of the transient imine intermediate.

  • Thermal Activation: Seal the tube with a Teflon cap and heat at 110 °C in a pre-heated oil bath for 24 hours. The mixture will transition from a pale yellow suspension to a dark brown mixture as Pd black eventually precipitates upon reaction completion.

  • Workup & TDG Cleavage: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts and Pd black. The transient imine spontaneously hydrolyzes back to the aldehyde and glycine during the ambient moisture exposure of the workup.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Analytical QC & Structural Validation

To ensure the protocol's integrity, structural validation of the C4-functionalization must be performed using ¹H-NMR coupling patterns.

  • Failed Selectivity (C6 substitution): If functionalization erroneously occurs at C6, the remaining protons on the benzene ring (C4 and C7) are para to each other. They will appear as two distinct singlets (or very finely coupled doublets, J < 1.5 Hz).

  • Successful C4-Selectivity: In the successful C4-arylated product, the remaining protons are at C6 and C7. Because of the C5-ethyl group, these protons are adjacent (ortho relationship). They will definitively present as two mutually coupled doublets with a large coupling constant (J ≈ 8.5 Hz) in the 7.2–7.6 ppm region. This simple NMR check provides an immediate, self-validating proof of regioselectivity.

References

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles. PMC.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-5-ethyl-1H-indazole

Introduction 4-Bromo-5-ethyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its substituted indazole core is a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-5-ethyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for oncology.[1] The strategic placement of the bromo and ethyl groups offers versatile handles for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

The efficient and scalable production of 4-Bromo-5-ethyl-1H-indazole is therefore of significant interest to researchers in both academic and industrial settings. This document provides a detailed, field-proven protocol for the multi-step synthesis of 4-Bromo-5-ethyl-1H-indazole, designed for scalability and reproducibility. The described methodology is adapted from established procedures for analogous substituted indazoles, with a focus on process parameters suitable for large-scale production.[2][3]

Chemical Properties and Safety Information

PropertyValueReference
CAS Number 2109805-55-0[4][5]
Molecular Formula C₉H₉BrN₂[5]
Molecular Weight 225.09 g/mol [4]
Appearance Expected to be a solidN/A
Purity >97% (typical for commercial sources)[4]

Safety Precautions:

The synthesis of 4-Bromo-5-ethyl-1H-indazole involves the use of hazardous reagents and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][7] Specific hazards associated with related bromo-indazoles include acute toxicity if swallowed, skin irritation, and serious eye irritation.[8][9] Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8]

Recommended Scalable Synthetic Route

The proposed scalable synthesis of 4-Bromo-5-ethyl-1H-indazole is a three-step process commencing from the readily available starting material, 2-bromo-4-ethylaniline. This route is adapted from a patented method for the synthesis of the analogous 4-bromo-5-methyl-1H-indazole and is designed for robust, large-scale production.[2][3] The overall synthetic scheme is depicted below.

Synthetic Workflow Diagram

Synthetic_Workflow Start 2-Bromo-4-ethylaniline Step1 Step 1: Diazotization & Acetylation Start->Step1 Intermediate1 N-(2-Bromo-4-ethylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 N-(4-Bromo-5-ethyl-1H-indazol-1-yl)acetamide Step2->Intermediate2 Step3 Step 3: Deacetylation Intermediate2->Step3 End 4-Bromo-5-ethyl-1H-indazole Step3->End

Caption: Overall synthetic workflow for 4-Bromo-5-ethyl-1H-indazole.

Detailed Experimental Protocols

Part 1: Synthesis of N-(2-Bromo-4-ethylphenyl)acetamide (Intermediate 1)

This initial step involves the protection of the aniline nitrogen via acetylation. This is a crucial step to direct the subsequent cyclization reaction and is a standard procedure in organic synthesis.

Materials:

  • 2-Bromo-4-ethylaniline

  • Acetic anhydride

  • Chloroform

  • Potassium acetate

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, dissolve 2-bromo-4-ethylaniline in chloroform.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add acetic anhydride to the cooled solution while maintaining the internal temperature below 10 °C. The addition of acetic anhydride can be exothermic, so careful temperature control is necessary to prevent side reactions.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, add potassium acetate to the reaction mixture.

Part 2: Synthesis of N-(4-Bromo-5-ethyl-1H-indazol-1-yl)acetamide (Intermediate 2)

This key step involves the formation of the indazole ring through a diazotization and cyclization cascade. The use of isoamyl nitrite is a common and effective method for generating the necessary diazonium species in situ under non-aqueous conditions.[11][12]

Materials:

  • Crude N-(2-Bromo-4-ethylphenyl)acetamide solution from Part 1

  • Isoamyl nitrite

  • Heptane

Procedure:

  • To the reaction mixture from Part 1, add isoamyl nitrite.

  • Heat the mixture to reflux (approximately 68 °C) and maintain for 18-24 hours. The prolonged heating is necessary to ensure complete cyclization.[12]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile components under reduced pressure.

  • The resulting crude intermediate can be taken to the next step without further purification or purified by recrystallization from a suitable solvent system like ethyl acetate/heptane if necessary.[11]

Part 3: Synthesis of 4-Bromo-5-ethyl-1H-indazole

The final step is the deprotection of the indazole nitrogen by removing the acetyl group under acidic conditions to yield the target product.

Materials:

  • Crude N-(4-Bromo-5-ethyl-1H-indazol-1-yl)acetamide

  • Concentrated hydrochloric acid

  • Methanol or Ethanol

  • Sodium hydroxide solution (50%)

  • Ethyl acetate

Procedure:

  • Suspend the crude N-(4-Bromo-5-ethyl-1H-indazol-1-yl)acetamide in methanol or ethanol.

  • Add concentrated hydrochloric acid and heat the mixture to 50-60 °C.

  • Stir at this temperature for 2-4 hours, monitoring the deacetylation by TLC.

  • After cooling to room temperature, adjust the pH to approximately 11 with a 50% sodium hydroxide solution. Careful, slow addition is recommended as this is an exothermic neutralization.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-5-ethyl-1H-indazole.

Purification Protocol

Purification of the final product is critical to meet the high-purity requirements for pharmaceutical applications.

Method 1: Recrystallization

  • If the crude product is a solid, recrystallization can be a highly effective purification technique.[11]

  • Common solvents for recrystallization of bromo-indazoles include ethanol, ethyl acetate, and heptane, or mixtures thereof.[11]

  • Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

Method 2: Column Chromatography

  • For less crystalline or more impure samples, flash column chromatography is the standard method.[10][11]

  • A silica gel stationary phase is typically used.

  • An appropriate eluent system, such as a gradient of ethyl acetate in heptane or dichloromethane in methanol, should be determined by TLC analysis to achieve optimal separation from impurities.[11]

Process Optimization and Scalability Considerations

For large-scale production, several factors must be considered to ensure a safe, efficient, and cost-effective process.

ConsiderationRecommendationRationale
Heat Management Use a reactor with efficient cooling capabilities.The acetylation and neutralization steps can be exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize side product formation.[10]
Reagent Addition Controlled, slow addition of reagents like acetic anhydride and sodium hydroxide.To maintain optimal reaction temperature and ensure homogeneity.[10]
Mixing Employ efficient mechanical stirring.Essential for maintaining a uniform reaction mixture, especially in larger reactors.
Work-up & Isolation Utilize appropriate large-scale equipment for extractions and filtrations.To handle larger volumes safely and efficiently.
Purification Optimize recrystallization conditions to minimize product loss and avoid chromatography if possible.Recrystallization is generally more cost-effective and scalable than chromatography for final product purification.[10]

Conclusion

The synthetic route detailed in these application notes provides a robust and scalable method for the production of 4-Bromo-5-ethyl-1H-indazole. By adapting established procedures for related indazole syntheses and incorporating considerations for large-scale manufacturing, this protocol offers a reliable pathway for obtaining this valuable intermediate for research and drug development. Adherence to the described procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • 2H-Indazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. JOCPR.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones - ACS Publications.
  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols - Benchchem. Benchchem.
  • 4-BROMO-5-ETHYL-1H-INDAZOLE | CymitQuimica. CymitQuimica.
  • optimizing reaction conditions for bromo-indazole synthesis - Benchchem. Benchchem.
  • Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole - Benchchem. Benchchem.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole - Benchchem. Benchchem.
  • 4-Bromo-5-ethyl-1H-indazole | CAS 2109805-55-0 | AMERICAN ELEMENTS ®. AMERICAN ELEMENTS ®.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Bromo-5-Methyl-1H-indazole: A Versatile Research Compound.
  • 4-BROMO (1H)
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole - Benchchem. Benchchem.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. IJSDR.
  • Safety D

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Method

The Strategic Utility of 4-Bromo-5-ethyl-1H-indazole in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of a wide array of biologically active molecules. Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[3] The scaffold's ability to mimic the purine ring of ATP enables it to effectively interact with the hinge region of various protein kinases, making it a cornerstone in the development of targeted cancer therapies.[4]

This guide focuses on the specific intermediate, 4-Bromo-5-ethyl-1H-indazole , a strategically functionalized building block designed for efficient library synthesis and lead optimization in drug discovery programs. The presence of a bromine atom at the 4-position provides a chemically tractable handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the indazole core.[5] The ethyl group at the 5-position can provide advantageous steric and lipophilic interactions within a target's binding site, potentially enhancing potency and selectivity.[1]

These application notes will provide a plausible, detailed protocol for the synthesis of 4-Bromo-5-ethyl-1H-indazole and outline its application as a key intermediate in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.

Physicochemical Properties of 4-Bromo-5-ethyl-1H-indazole

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related analogs.

PropertyPredicted Value
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to light brown solid
CAS Number 2109805-55-0

Synthesis Protocol: A Plausible Route to 4-Bromo-5-ethyl-1H-indazole

The following protocol is adapted from established methods for the synthesis of the analogous 4-bromo-5-methyl-1H-indazole, leveraging a directed ortho-lithiation strategy.[6] The proposed starting material, 2-bromo-4-ethyl-1-methylbenzene (2-bromo-4-ethyltoluene), is commercially available.[4][7]

Overall Synthetic Scheme

Synthetic_Scheme Start 2-Bromo-4-ethyl-1-methylbenzene Intermediate1 2-Bromo-5-ethyl-benzaldehyde Start->Intermediate1 1. LDA, THF, -78°C 2. DMF Intermediate2 Aldehyde Oxime Intermediate Intermediate1->Intermediate2 NH₂OCH₃·HCl, K₂CO₃ Ethylene Glycol Dimethyl Ether, 80°C Product 4-Bromo-5-ethyl-1H-indazole Intermediate2->Product Hydrazine Hydrate THF, 80°C

Caption: Proposed synthetic pathway for 4-Bromo-5-ethyl-1H-indazole.

Step 1: Synthesis of 2-Bromo-5-ethyl-benzaldehyde

This step utilizes directed ortho-lithiation, where the bromine atom directs the deprotonation to the adjacent position, followed by formylation with N,N-dimethylformamide (DMF).[3]

Materials:

  • 2-Bromo-4-ethyl-1-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, argon-purged reaction flask, add 2-bromo-4-ethyl-1-methylbenzene (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of the Aldehyde Oxime Intermediate

Materials:

  • 2-Bromo-5-ethyl-benzaldehyde (from Step 1)

  • Methoxylamine hydrochloride (NH₂OCH₃·HCl)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol dimethyl ether

Procedure:

  • In a reaction flask, dissolve the crude 2-bromo-5-ethyl-benzaldehyde (1.0 equiv), methoxylamine hydrochloride (1.0 equiv), and potassium carbonate (1.0 equiv) in ethylene glycol dimethyl ether.

  • Heat the mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature. This crude intermediate is typically used in the next step without further purification.

Step 3: Ring Closure to form 4-Bromo-5-ethyl-1H-indazole

This final step involves the cyclization of the oxime intermediate with hydrazine to form the indazole ring.

Materials:

  • Crude aldehyde oxime intermediate (from Step 2)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Tetrahydrofuran (THF) or another suitable solvent (e.g., dioxane, ethanol)[4]

Procedure:

  • To the crude reaction mixture from Step 2, add THF and hydrazine hydrate (a suitable excess).

  • Heat the mixture to 80 °C and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel to yield 4-Bromo-5-ethyl-1H-indazole.

Application Notes: 4-Bromo-5-ethyl-1H-indazole as a Versatile Intermediate

The strategic placement of the bromine atom at the C4 position makes this intermediate highly valuable for diversification through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for creating C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[8] This is a common strategy in the development of kinase inhibitors to probe the ATP-binding site.[5]

Workflow for Kinase Inhibitor Synthesis

Application_Workflow Indazole 4-Bromo-5-ethyl-1H-indazole Coupled_Product 4-Aryl-5-ethyl-1H-indazole Indazole->Coupled_Product Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) N_Alkylated 1-Alkyl-4-aryl-5-ethyl-1H-indazole Coupled_Product->N_Alkylated N-Alkylation (Alkyl Halide, Base) Final_Compound Final Kinase Inhibitor Candidate N_Alkylated->Final_Compound Further Functionalization (e.g., Amide Coupling)

Caption: Exemplary workflow for developing a kinase inhibitor from 4-Bromo-5-ethyl-1H-indazole.

Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-ethyl-1H-indazole

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 4-Bromo-5-ethyl-1H-indazole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.[9]

Reaction Conditions for Suzuki-Miyaura Coupling
ComponentExample Reagents/Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand (if needed) SPhos, XPhos, RuPhos
Base Cs₂CO₃, K₂CO₃, K₃PO₄
Solvent System 1,4-Dioxane/Water, DME/Water, Toluene/Ethanol/Water
Temperature 80-120 °C (conventional or microwave heating)

Materials:

  • 4-Bromo-5-ethyl-1H-indazole (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 4-Bromo-5-ethyl-1H-indazole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS, typically 2-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

4-Bromo-5-ethyl-1H-indazole is a highly promising and versatile intermediate for drug discovery. Its strategic functionalization allows for the efficient synthesis of diverse compound libraries, particularly for targeting protein kinases. The synthetic and application protocols provided herein, based on established chemical principles and analogous transformations, offer a solid foundation for researchers and scientists to leverage this valuable building block in the pursuit of novel therapeutics.

References

  • El Kazzouli, S. et al. (2020). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related ortho-lithiated reagents. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • El-Faham, A. et al. (2024). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. PMC. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Wikipedia. Available at: [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. Available at: [Link]

  • Baran, P. S. (2009). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Indazole Synthesis Support Center: Isomer Purification &amp; Troubleshooting

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, application scientists, and drug development professionals facing the notorious challenge of separating 1H- and 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, application scientists, and drug development professionals facing the notorious challenge of separating 1H- and 2H-indazole regioisomers.

Below, you will find causality-driven FAQs, targeted troubleshooting guides, and self-validating experimental protocols to ensure high-purity isolation of your target pharmacophores.

SECTION 1: Theoretical Foundations (FAQ)

Q: Why do my indazole alkylation reactions inherently yield a mixture of regioisomers? A: Indazoles exhibit annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-forms. During electrophilic functionalization (such as N-alkylation), the reaction partitions between thermodynamic and kinetic control. The N1-alkylated product typically represents the thermodynamically stable benzenoid form, whereas the N2-alkylated product is the kinetically favored quinonoid form[1]. Depending on the specific combination of base, solvent, and temperature, the activation energy barriers shift, making it highly challenging to achieve 100% regioselectivity[2].

Q: Why is the chromatographic separation of 1H and 2H regioisomers so difficult? A: Despite significant differences in their electronic structures and dipole moments (for example, 1-methyl-1H-indazole has a dipole moment of ~1.50 D, while 2-methyl-2H-indazole is ~3.40 D)[3], their overall molecular topologies and hydrogen-bonding profiles are nearly identical. This similarity leads to overlapping retention factors ( Rf​ ) on normal-phase silica gel, causing severe co-elution during standard purification[4].

SECTION 2: Troubleshooting Guide

Issue: My N1 and N2 isomers are co-eluting on standard normal-phase silica gel. How can I resolve them without resorting to Prep-HPLC? Solution: If standard hexane/ethyl acetate gradients fail, you must alter the stationary phase kinetics.

  • Causality & Action: Increase the number of theoretical plates by using a 100-200 mesh silica gel with an extended column bed, and drastically reduce your sample loading to a 1:100 compound-to-silica ratio[5]. If co-elution persists, Preparative Thin-Layer Chromatography (PTLC) or low-pressure column chromatography can provide the enhanced resolution needed to isolate enriched samples of the desired regioisomer[6].

Issue: I have isolated two fractions, but their 1D 1 H NMR spectra are nearly identical. How do I definitively assign the N1 and N2 isomers? Solution: 1D 1 H NMR is unreliable for indazole regioisomers because the chemical shifts of the N-alkyl protons differ by only 0.1–0.2 ppm[3]. You must utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR to create a self-validating structural assignment.

  • Causality & Action: HMBC detects long-range (2-3 bond) proton-carbon couplings. In the N1-isomer, the N-alkyl protons will show a strong 3-bond correlation to the C7a bridgehead carbon. Conversely, in the N2-isomer, these protons will correlate with the C3 carbon[6],[4]. This spatial mapping unambiguously validates your structural assignment.

Issue: I need to scale up my synthesis to >10 grams, and chromatography is no longer viable due to solvent volume and cost. Solution: Transition to mixed-solvent recrystallization.

  • Causality & Action: By carefully tuning the dielectric constant of a binary solvent system, you can exploit the subtle differences in crystal packing energies between the benzenoid and quinonoid forms. This allows you to selectively precipitate the thermodynamically stable isomer at >99% purity while the kinetic isomer remains solvated[7]. See Protocol A below.

SECTION 3: Self-Validating Experimental Protocols

Protocol A: Mixed-Solvent Recrystallization for Scalable Isomer Separation

This protocol bypasses chromatography by utilizing thermodynamic crystallization, ideal for large-scale pharmaceutical intermediate production[7].

  • Preparation: Concentrate the crude N1/N2 indazole mixture in vacuo to remove all residual reaction solvents.

  • Solvent Selection: Suspend 10 g of the crude mixture in a mixed solvent system of Acetone and Water at a volume ratio between 3:1 and 2:5 (e.g., 30 mL acetone / 10 mL water).

  • Dissolution: Heat the suspension to 60–70 °C under gentle stirring until complete dissolution is achieved.

  • Controlled Nucleation: Remove the heat source and allow the solution to cool naturally to room temperature.

    • Critical Causality Step: Do not crash-cool the flask in an ice bath. Rapid nucleation will trap the undesired isomer and impurities within the crystal lattice, ruining the separation.

  • Isolation: Filter the resulting crystals under a vacuum. The thermodynamically stable isomer will selectively crystallize.

  • Validation: Confirm purity (>99%) via LC-MS and verify the specific regioisomer via HMBC NMR.

Protocol B: Forcing Kinetic Control for N2-Selectivity (Mitsunobu Conditions)

If the N2-isomer is your target but yields are poor due to thermodynamic equilibration, you must alter the synthetic pathway to enforce strict kinetic control[6],[1].

  • Setup: In a flame-dried flask under an inert argon atmosphere, dissolve the 1H-indazole starting material (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous THF.

  • Reagent Addition: Add Triphenylphosphine (PPh 3​ , 1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation: Monitor consumption of starting material via TLC. The Mitsunobu reaction operates under strict kinetic control, strongly favoring the formation of the N2-regioisomer (typically yielding a 2.5:1 ratio of N2:N1)[6].

SECTION 4: Quantitative Data Presentation

Table 1: Comparison of Indazole Isomer Purification & Isolation Strategies

Purification StrategyScalabilityTypical PurityRelative Cost / TimeBest Use Case
Mixed-Solvent Recrystallization High (>10g)> 99%Low / FastLarge-scale isolation of the thermodynamic isomer[7].
Standard Silica Chromatography Medium (1-5g)85 - 95%Low / MediumMixtures with ΔRf​>0.1 ; requires long column beds[5].
Preparative TLC (PTLC) Low (<100mg)> 95%Low / SlowIsolating enriched samples for NMR characterization[6].
Prep-HPLC (Reverse Phase) Low to Medium> 99%High / FastFinal API purification; inseparable baseline co-elutions.
Regioselective Synthesis HighN/A (Yields vary)Medium / MediumBypassing purification by forcing kinetic/thermodynamic control[2].

SECTION 5: Decision Workflow

Use the following logical workflow to determine the most efficient purification strategy based on your reaction scale and chromatographic behavior.

IndazolePurification Start Crude N1/N2 Indazole Mixture ScaleCheck Reaction Scale? Start->ScaleCheck LargeScale > 5 grams ScaleCheck->LargeScale SmallScale < 5 grams ScaleCheck->SmallScale Recryst Mixed-Solvent Recrystallization (Acetone/H2O) LargeScale->Recryst TLC Check TLC (Hex/EtOAc) Is ΔRf > 0.1? SmallScale->TLC Flash Standard Silica Flash Chromatography TLC->Flash Yes PrepTLC Prep-TLC or Low-Pressure Column TLC->PrepTLC No Resynth Redesign Synthesis (NaH/THF for N1, Mitsunobu for N2) Recryst->Resynth Oils out / Fails PrepHPLC Prep-HPLC / SFC (Reverse Phase) PrepTLC->PrepHPLC High Purity Needed PrepTLC->Resynth Co-elution Persists

Caption: Decision workflow for selecting the optimal indazole regioisomer purification strategy.

SECTION 6: References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journals URL: [Link]

  • Title: CN101948433A - Method for separating and purifying substituted indazole isomers Source: Google Patents URL:

  • Title: Synthesis of Antifungal Indazole Analogs Source: Scholaris.ca URL: [Link]

  • Title: Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect URL: [Link]

  • Title: How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a stubborn and yield-limiting issue: hydrodehalogenation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a stubborn and yield-limiting issue: hydrodehalogenation (debromination) of aryl and vinyl halides during palladium-catalyzed cross-coupling reactions.

This guide provides a mechanistic breakdown of this side reaction, actionable troubleshooting steps, and a self-validating experimental protocol designed to suppress debromination and maximize your desired cross-coupling yields.

Section 1: Mechanistic FAQs (Causality & Theory)

Q1: What is the exact mechanistic origin of debromination in my palladium-catalyzed cross-coupling? A1: Hydrodebromination occurs when the standard catalytic cycle is intercepted immediately after the oxidative addition step. Instead of undergoing transmetalation with your intended coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction), the Ar−Pd(II)−Br intermediate reacts with an unintended hydride source. This forms a highly reactive Ar−Pd(II)−H species, which rapidly undergoes reductive elimination to yield the debrominated arene byproduct ( Ar−H ) and regenerates the Pd(0) catalyst .

Q2: I am not explicitly adding a reducing agent. Where are the hydride equivalents coming from? A2: Hydrides are often generated in situ from your reaction conditions. Common culprits include:

  • Solvents: Alcohols (e.g., methanol, ethanol) and DMF can act as alkoxide ligands or undergo β -hydride elimination, transferring a hydride directly to the palladium center .

  • Bases: Amine bases (like triethylamine) can coordinate to palladium and similarly undergo β -hydride elimination.

  • Trace Water: In reactions involving highly electron-deficient or fluorinated substrates, trace water can act as a hydrogen source, facilitating direct hydrodehalogenation .

Q3: How do ligand sterics and electronics influence this side pathway? A3: The choice of phosphine ligand dictates the relative rates of transmetalation versus hydride abstraction. Bulky, electron-rich ligands (e.g., XPhos, tBu-JohnPhos, or SPhos) accelerate the desired reductive elimination step and stabilize the active monocoordinated Pd(0) species. By lowering the activation energy for the desired pathway, these ligands effectively outcompete the slower hydride abstraction kinetics .

Section 2: Troubleshooting Guide & Optimization Strategies

Issue: I am seeing 30% debromination in my Suzuki-Miyaura coupling of an electron-rich aryl bromide. How do I systematically suppress it?

Diagnostic Causality: Electron-rich aryl bromides undergo oxidative addition more slowly, increasing the lifetime of reactive intermediates and the probability of side reactions. To suppress this, you must kinetically favor transmetalation while starving the system of hydride sources.

Optimization Hierarchy:

  • Solvent Swap: Move away from alcohols or DMF. Switch to non-coordinating or less reducible solvents like anhydrous toluene, 1,4-dioxane, or THF.

  • Base Modification: Replace strong bases or amines with milder, inorganic bases such as K3​PO4​ or Cs2​CO3​ .

  • Temperature Control: Elevated temperatures exponentially increase the rate of β -hydride elimination from solvents/bases. Lower the reaction temperature to the minimum required for oxidative addition.

  • Ligand Upgrade: Utilize a dialkylbiaryl phosphine ligand (like XPhos) to accelerate the desired catalytic cycle.

Quantitative Optimization Data Summary
ParameterHigh Debromination Risk (Avoid)Optimal Condition (Adopt)Mechanistic Rationale
Solvent Methanol, Ethanol, DMF, NMPToluene, 1,4-Dioxane, THFAlcohols/DMF act as hydride donors via β -hydride elimination.
Base Triethylamine, NaOH , NaOtBu K3​PO4​ , K2​CO3​ , Cs2​CO3​ Amine bases provide hydrides; strong bases promote undesired redox pathways.
Ligand PPh3​ , no ligand (Pd black)XPhos, SPhos, tBu-JohnPhosBulky, electron-rich ligands accelerate desired reductive elimination.
Temperature > 100 °C60 °C – 80 °CLower temperatures kinetically suppress the higher-activation-energy hydride transfer.

Section 3: Visualizations of Catalytic Pathways

The following diagram illustrates the bifurcation of the catalytic cycle, demonstrating exactly where the debromination side reaction intercepts the desired cross-coupling pathway.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-R Transmetalation OxAdd->TransMet + R-B(OH)2 (Desired) Hydride Ar-Pd(II)-H Hydride Abstraction OxAdd->Hydride + Hydride Source (Side) Product Ar-R + Pd(0) Desired Product TransMet->Product Reductive Elimination Product->Pd0 Byproduct Ar-H + Pd(0) Debromination Byproduct Hydride->Byproduct Reductive Elimination Byproduct->Pd0

Competing catalytic pathways: Desired cross-coupling vs. hydrodebromination side reaction.

Workflow Start High Debromination Observed Solvent 1. Check Solvent: Switch to Toluene/THF Start->Solvent Base 2. Check Base: Use Mild K3PO4/Cs2CO3 Solvent->Base Ligand 3. Optimize Ligand: Use XPhos or SPhos Base->Ligand Temp 4. Lower Temperature: Reduce to 60-80 °C Ligand->Temp Success Debromination Suppressed Yield Maximized Temp->Success

Step-by-step troubleshooting workflow to minimize debromination in cross-coupling.

Section 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for Debromination-Prone Substrates

This protocol is engineered as a self-validating system: it uses anhydrous toluene to eliminate solvent-derived hydrides, K3​PO4​ as a mild non-hydridic base, and XPhos to accelerate the desired pathway. The built-in monitoring step ensures the mechanistic assumptions hold true during execution.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)2​ (2 mol%)

  • XPhos (4 mol%)

  • K3​PO4​ (2.0 equiv, finely milled to maximize surface area)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask and a magnetic stir bar at 120 °C overnight. Cool under a stream of dry argon.

  • Solid Addition: Charge the flask with the aryl bromide, arylboronic acid, Pd(OAc)2​ , XPhos, and K3​PO4​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3 times). Causality: Removing oxygen prevents homocoupling of the boronic acid, which would otherwise alter the stoichiometry and leave the Ar−Pd−Br intermediate stranded and vulnerable to debromination.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to allow pre-catalyst activation, then slowly heat to 80 °C.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or GC-MS at 1-hour intervals. The absence of the Ar−H mass peak validates the successful suppression of the hydride pathway. Quench the reaction immediately upon consumption of the starting material to prevent late-stage degradation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose eTheses Online.[Link]

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2011.[Link]

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR Spectral Analysis of 4-Bromo-5-ethyl-1H-indazole: A Comparative Validation Guide

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of distinguishing closely related halogenated heterocycles. 4-Bromo-5-ethyl-1H-indazole is a critical synthetic inter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of distinguishing closely related halogenated heterocycles. 4-Bromo-5-ethyl-1H-indazole is a critical synthetic intermediate, most notably utilized in the synthesis of Adagrasib (MRTX849), a breakthrough covalent KRAS G12C inhibitor used in oncology[1],[2].

In pharmaceutical manufacturing, the absolute regiochemical purity of such intermediates is non-negotiable. A misassigned bromine position (e.g., confusing the product with 6-bromo-5-ethyl-1H-indazole) will catastrophically derail downstream Buchwald-Hartwig cross-coupling reactions. This guide objectively compares the NMR spectral performance of the target product against its unbrominated precursor (5-ethyl-1H-indazole), providing a self-validating framework and mechanistic rationale for structural assignment[3].

Causality & Mechanistic Insights: The Physics of the Shifts

To validate the structure of 4-bromo-5-ethyl-1H-indazole, we must look beyond mere peak matching and understand the causality behind the spectral changes induced by the C4-bromination.

  • The Heavy Atom Effect (13C-NMR): One might intuitively expect the electronegative bromine atom to deshield the C4 carbon. However, the substitution of a proton for a large, highly polarizable bromine atom introduces a dominant diamagnetic shielding effect. This "heavy atom effect" causes a paradoxical and highly diagnostic upfield shift of the C4 carbon from ~120.5 ppm in the precursor to ~114.2 ppm in the brominated product[4].

  • Steric Compression & Anisotropy (1H-NMR): The bulky bromine atom at C4 sterically crowds the adjacent C5-ethyl group. This forces the ethyl −CH2​− protons into the deshielding region of the bromine's anisotropic cone, shifting them downfield to 2.87 ppm[1].

  • Spin System Isolation: In the unbrominated precursor, the aromatic protons form a complex overlapping spin system. Bromination at C4 eliminates the H4 singlet, leaving H6 and H7 as an isolated, easily identifiable ortho-coupled spin system ( J≈8.8 Hz )[1].

Substituent_Effects Root C4-Bromination of 5-Ethyl-1H-indazole Branch1 Heavy Atom Effect (Diamagnetic Shielding) Root->Branch1 Branch2 Steric Compression & Anisotropic Deshielding Root->Branch2 Branch3 Spin System Isolation (Loss of H4 Proton) Root->Branch3 Result1 13C NMR: C4 Upfield Shift (~120.5 → ~114.2 ppm) Branch1->Result1 Result2 1H NMR: CH2 Downfield Shift (~2.75 → 2.87 ppm) Branch2->Result2 Result3 1H NMR: H6/H7 Ortho Coupling (Isolated AX System) Branch3->Result3

Fig 1. Logical relationship between C4-bromination and resulting NMR shifts.

Comparative Spectral Data

The following tables summarize the quantitative spectral data, comparing the unbrominated precursor against the highly pure 4-bromo-5-ethyl-1H-indazole product.

Table 1: 1H-NMR Comparative Performance (400 MHz, CDCl3​ )

Data for the brominated product is experimentally verified from MRTX849 clinical candidate development protocols[1].

Position5-Ethyl-1H-indazole (Precursor)4-Bromo-5-ethyl-1H-indazole (Product)Diagnostic Rationale
N1-H ~10.50 (br s, 1H)11.45 (br s, 1H)Deshielded by altered tautomeric H-bonding network.
C3-H ~8.02 (s, 1H)8.09 (d, J=0.8 Hz , 1H)Deshielded by C4-Br proximity; long-range W-coupling visible.
C4-H ~7.60 (s, 1H)Absent Direct confirmation of successful regioselective bromination.
C6-H ~7.20 (d, J=8.5 Hz , 1H)7.25 (d, J=8.8 Hz , 1H)Ortho-coupling to C7-H; slight deshielding from Br inductive effect.
C7-H ~7.40 (d, J=8.5 Hz , 1H)7.35–7.41 (m, 1H)Unresolved multiplet due to overlapping long-range couplings.
C5- CH2​ ~2.75 (q, J=7.6 Hz , 2H)2.87 (q, J=7.6 Hz , 2H)Deshielded by the steric and anisotropic cone of the C4-Br.
C5- CH3​ ~1.25 (t, J=7.6 Hz , 3H)1.25 (t, J=7.6 Hz , 3H)Unaffected (resides outside the anisotropic deshielding zone).
Table 2: 13C-NMR Comparative Performance (100 MHz, CDCl3​ )

Representative shifts demonstrating the heavy atom effect[4].

Position5-Ethyl-1H-indazole4-Bromo-5-ethyl-1H-indazoleDiagnostic Rationale
C3 ~134.0 ppm~134.5 ppmMinimal change; core aromaticity maintained.
C4 ~120.5 ppm~114.2 ppm Heavy Atom Effect: Shielding by the large bromine electron cloud.
C5 ~138.0 ppm~139.5 ppmInductive deshielding by the adjacent C4-Br.
C6 ~126.0 ppm~127.1 ppmSlight deshielding due to altered ring current.
C5- CH2​ ~28.5 ppm~29.2 ppmSteric compression shift from the ortho-bromine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must be treated as a self-validating system. Do not rely on default automation parameters; the presence of quaternary carbons and tautomeric exchange requires specific interventions.

Step-by-Step Methodology
  • Optimal Sample Preparation: Dissolve exactly 20 mg of the analyte in 0.6 mL of anhydrous CDCl3​ (100 atom % D). Causality: This specific concentration ensures a high signal-to-noise ratio for the insensitive quaternary C4-Br carbon without causing concentration-dependent aggregation that broadens the N1-H signal.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl3​ and shim until the residual CHCl3​ solvent peak (7.26 ppm) exhibits a linewidth at half-height ( W1/2​ ) of ≤0.8 Hz .

  • 1H-NMR Acquisition: Acquire 16 scans with a spectral width of 15 ppm. Ensure the center of the spectrum is offset to capture the highly deshielded N1-H proton at 11.45 ppm[1].

  • 13C-NMR Acquisition (Critical Intervention): Acquire 1024 scans. You must extend the relaxation delay (D1) to at least 2.5 seconds. Causality: The brominated C4 carbon lacks an attached proton, meaning it cannot undergo efficient dipole-dipole relaxation. A standard 1-second D1 will result in severe signal attenuation for C4, leading to a false-negative structural assignment.

  • Self-Validation Checkpoint: Integrate the ethyl −CH3​ triplet (1.25 ppm) and set it strictly to 3.00. The isolated aromatic doublet at 7.25 ppm (H6) must integrate to exactly 1.00±0.05 . If it integrates to 2.00, you have failed to brominate the ring.

NMR_Workflow A 1. Sample Preparation (20 mg in 0.6 mL CDCl3) B 2. Shimming & Tuning (Lock to CDCl3 at 7.26 ppm) A->B C 3. Acquisition (Extend D1 for Quaternary C) B->C D 4. FID Processing (Zero-filling & Apodization) C->D E 5. Structural Validation (Integration & Multiplet Analysis) D->E

Fig 2. Self-validating NMR analytical workflow for indazole characterization.

References

  • Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Silva, A., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules (PubMed Central), 2018. URL:[Link]

  • Lopez, C., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1993. URL:[Link]

Sources

Comparative

Comparative Guide: Reactivity of 4-Bromoindazole vs. 5-Bromoindazole Isomers in Cross-Coupling

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and receptor antagonists. When functionalizing this bicyclic system via palladium-ca...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and receptor antagonists. When functionalizing this bicyclic system via palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction), the precise regiochemistry of the halogen handle dictates the synthetic strategy.

As an Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 4-bromoindazole and 5-bromoindazole . By examining the causality behind their distinct electronic and steric environments, this guide provides researchers with field-proven, self-validating protocols for optimizing yields.

Mechanistic Causality: Steric vs. Electronic Factors

The fundamental difference in reactivity between 4-bromoindazole and 5-bromoindazole is driven by their spatial relationship to the pyrazole ring fusion.

4-Bromoindazole: High Steric Demand and Product Inhibition

The C4 position is located immediately adjacent to the C3 atom of the pyrazole ring. This proximity creates significant steric hindrance[1]. During a cross-coupling catalytic cycle, the initial oxidative addition of the palladium(0) species into the C4–Br bond is kinetically disfavored due to this steric bulk. Furthermore, unprotected 4-bromoindazoles exhibit a strong tendency to coordinate with the palladium center via the pyrazole nitrogens, leading to severe product inhibition and catalyst deactivation[2]. Consequently, coupling at the C4 position typically requires highly active, bulky, electron-rich phosphine ligands (such as XPhos) to force the oxidative addition and prevent off-target coordination[2].

5-Bromoindazole: Unhindered Reactivity

In contrast, the C5 position projects away from the sterically congested pyrazole core. The C5–Br bond is highly accessible, allowing for rapid oxidative addition and facile transmetalation[3]. This isomer readily participates in Suzuki-Miyaura and Buchwald-Hartwig couplings using standard, cost-effective catalyst systems like Pd(dppf)Cl₂ without the strict necessity for advanced precatalysts[4].

G Start Bromoindazole Isomer C4 4-Bromoindazole (High Steric Hindrance) Start->C4 C5 5-Bromoindazole (Low Steric Hindrance) Start->C5 OxAdd4 Slow Oxidative Addition Requires Bulky Ligand (XPhos) C4->OxAdd4 OxAdd5 Fast Oxidative Addition Standard Ligand (dppf) C5->OxAdd5 Yield4 Moderate Yield (Prone to Product Inhibition) OxAdd4->Yield4 Yield5 High Yield (Robust Conversion) OxAdd5->Yield5

Logical flow of steric hindrance affecting Pd-catalyzed cross-coupling efficiency.

Quantitative Data Comparison

The table below summarizes the comparative performance of both isomers in standard Suzuki-Miyaura borylation and cross-coupling workflows based on empirical data[2][3][4].

Parameter4-Bromoindazole5-Bromoindazole
Steric Environment High (Adjacent to C3/Pyrazole fusion)Low (Projected away from core)
Reactivity (Cross-Coupling) Moderate to LowHigh
Preferred Catalyst System XPhos-Pd-G2 / XPhosPd(dppf)Cl₂
Typical Yield (Suzuki) 61–86% (Requires strict optimization)50–90% (Robust across substrates)
Product Inhibition Risk High (if unprotected)Low
Reaction Temperature 100 °C80 °C

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. TLC and LC-MS monitoring steps are embedded to verify intermediate formation before proceeding.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromoindazole (Standard Conditions)

Because 5-bromoindazole is unhindered, a standard bidentate ligand system is sufficient[4].

Reagents: 5-Bromoindazole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv), Dimethoxyethane (DME) / H₂O (4:1).

  • Assembly: In a flame-dried Schlenk flask, combine 5-bromoindazole, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the DME/H₂O mixture. Degas the suspension by bubbling Argon directly through the solvent for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Thermal Activation: Seal the flask and heat to 80 °C for 2–4 hours.

  • Validation: Monitor by LC-MS. The disappearance of the starting material mass (M+H) and the appearance of the cross-coupled product confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite (washing with EtOAc), and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromoindazole (Sterically Demanding Conditions)

To overcome the steric bulk at C4 and prevent catalyst poisoning, a highly active Buchwald precatalyst is utilized[2].

Reagents: 4-Bromoindazole (1.0 equiv), Arylboronic acid (2.0 equiv), XPhos-Pd-G2 (0.05 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane / H₂O (4:1).

  • Assembly: Charge a dry reaction vial with 4-bromoindazole, arylboronic acid, and finely ground K₃PO₄.

  • Degassing: Add 1,4-Dioxane and H₂O. Sparge with Argon for 20 minutes.

  • Catalyst Addition: Add the XPhos-Pd-G2 precatalyst. Causality: The G2 precatalyst rapidly generates the active monoligated Pd(0) species at room temperature, which is crucial for forcing the difficult oxidative addition into the hindered C4–Br bond.

  • Thermal Activation: Heat the mixture to 100 °C for 15–24 hours. Note: The higher temperature and extended time compensate for the kinetic barrier imposed by the C4 steric bulk.

  • Validation: Check TLC (Hexane/EtOAc). If unreacted 4-bromoindazole persists after 15 hours, spike with an additional 0.02 equiv of catalyst.

  • Workup: Dilute with water, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Reagent Assembly Bromoindazole, Boronic Acid, Base Step2 2. Solvent Addition & Degassing Argon Purge (15-20 min) Step1->Step2 Step3 3. Catalyst Selection Pd(dppf)Cl2 (for 5-Br) OR XPhos-Pd (for 4-Br) Step2->Step3 Step4 4. Thermal Activation 80 °C (5-Br) or 100 °C (4-Br) Step3->Step4 Step5 5. In-Process Validation LC-MS / TLC Monitoring Step4->Step5 Step6 6. Workup & Purification Celite Filtration & Chromatography Step5->Step6

Step-by-step experimental workflow for Suzuki-Miyaura coupling of bromoindazoles.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • 5-Methyl-1H-indazole-4-boronic acid Source: Benchchem URL

Sources

Validation

Structural and Crystallographic Analysis of 4-Bromo-5-ethyl-1H-indazole in KRAS G12C Inhibitor Design

Executive Summary 4-Bromo-5-ethyl-1H-indazole (CAS: 2109805-55-0) is a highly specialized, functionally critical building block utilized in the synthesis of advanced targeted therapeutics, most notably the covalent KRAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-ethyl-1H-indazole (CAS: 2109805-55-0) is a highly specialized, functionally critical building block utilized in the synthesis of advanced targeted therapeutics, most notably the covalent KRAS G12C inhibitor Adagrasib (MRTX849)[1][2]. In modern structure-based drug design (SBDD), the crystallographic behavior of individual pharmacophores dictates the efficacy of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of the 5-ethyl-1H-indazole moiety against its methyl and isopropyl analogs, detailing its synthetic workflow, X-ray diffraction parameters, and the precise causality behind its optimal fit within the KRAS Switch-II binding pocket[3][4].

Structural Significance & Causality in SBDD

While isolated small-molecule intermediates like 4-bromo-5-ethyl-1H-indazole are rarely crystallized as standalone entities for drug discovery purposes, their structural contributions are rigorously quantified via co-crystallization of the final synthesized complex (e.g., MRTX849) bound to the target protein[3].

The "Goldilocks" Steric Fit

The selection of an ethyl group at the 5-position of the indazole ring is not arbitrary; it is the result of precise crystallographic optimization[2][3]. The cryptic Switch-II pocket of KRAS G12C—composed of residues H95, Y96, and Q99—requires a highly specific hydrophobic interaction[4].

  • Why not Methyl? A 5-methyl substitution leaves unoccupied volume within the hydrophobic cleft, resulting in sub-optimal Van der Waals (VdW) contacts and reduced binding affinity.

  • Why not Isopropyl? A 5-isopropyl substitution introduces excessive steric bulk, causing torsional strain and potential steric clashes with the Y96 residue, which destabilizes the inactive GDP-bound state of KRAS.

  • The Ethyl Advantage: The 5-ethyl moiety provides the exact spatial volume required to maximize hydrophobic packing without inducing conformational penalties, thereby locking the KRAS protein in its inactive state[4].

G2 A KRAS G12C Protein (GDP-Bound State) B Cryptic Switch-II Pocket (H95, Y96, Q99) A->B Exposes C Cysteine 12 (Cys12) A->C Contains D 5-Ethyl-1H-indazole Moiety (Hydrophobic Packing) D->B Van der Waals Fit (Optimal Steric Bulk) E Tetrahydropyridopyrimidine (Covalent Warhead) E->C Irreversible Covalent Bond

Fig 1: Structural role of the 5-ethyl-indazole moiety within the KRAS G12C binding pocket.

Comparative Performance Data

To justify the selection of the 5-ethyl derivative over alternatives, researchers must balance synthetic scalability with crystallographic binding efficiency. The table below summarizes the quantitative and qualitative data comparing these analogs[2][3].

Table 1: Indazole Analog Comparison for KRAS G12C Targeting
CompoundCAS NumberSynthetic YieldSteric VolumeKRAS Switch-II Pocket Fit
4-Bromo-5-methyl-1H-indazole N/A70%SmallSub-optimal (Loose packing, lower affinity)
4-Bromo-5-ethyl-1H-indazole 2109805-55-046%MediumOptimal (Maximizes VdW contacts)
4-Bromo-5-isopropyl-1H-indazole N/AModerateLargeSub-optimal (Steric clashes with Y96)
Table 2: X-Ray Diffraction Data of the 5-Ethyl-Indazole Pharmacophore (in situ)

The crystallographic validation of this moiety is confirmed through high-resolution X-ray diffraction of the MRTX849-KRAS complex[3][5].

ParameterPDB: 6UT0 (Adagrasib Complex)PDB: 9O0R (Wild-Type Complex)
Method X-Ray DiffractionX-Ray Diffraction
Resolution 1.94 Å1.81 Å
R-Value Free N/A0.248
R-Value Work N/A0.205
Structural Insight Confirms Switch-II pocket bindingHigh-resolution water network mapping

Note: R-Value Free and Work values below 0.25 indicate a highly reliable crystallographic model with minimal overfitting.

Validated Experimental Methodologies

Protocol A: Synthesis of 4-Bromo-5-ethyl-1H-indazole

This protocol utilizes a nucleophilic aromatic substitution (SNAr) followed by cyclization. The use of Dimethyl Sulfoxide (DMSO) is critical here; as a polar aprotic solvent, it stabilizes the transition state of the SNAr reaction, allowing it to proceed efficiently at high temperatures[2].

Step-by-Step Methodology:

  • Preparation: To a solution of 2-bromo-3-ethyl-6-fluoro-benzaldehyde (23.6 g, 102 mmol, 1.0 equiv.) in DMSO (35.0 mL), add Hydrazine Hydrate ( N2​H4​⋅H2​O ) (156 mL, 3.16 mol, 30.9 equiv.)[2].

  • Cyclization: Heat the mixture at 110 °C for 16 hours. Causality: The high temperature drives the initial displacement of the fluorine atom and subsequent condensation with the aldehyde to form the indazole ring.

  • Quenching & Extraction: Cool to room temperature, pour into 300 mL of water, and extract with ethyl acetate (500 mL). Wash the organic phase with brine (200 mL), dry over Na2​SO4​ , filter, and concentrate under vacuum[2].

  • Purification: Purify via flash chromatography ( SiO2​ , petroleum ether/ethyl acetate, 1:0 to 3:1).

  • Validation: Yields ~10.9 g (46% yield) of a yellow oil. Purity should be 97.9%.

    • Self-Validating NMR Check: 1H NMR (400 MHz, CDCl3​ ) must show the characteristic ethyl quartet at δ 2.87 (q, J = 7.6 Hz, 2H) and triplet at δ 1.25 (t, J = 7.6 Hz, 3H)[2].

Protocol B: THP Protection for Downstream Cross-Coupling

Before the 4-bromo-5-ethyl-1H-indazole can be attached to the rest of the inhibitor molecule via Buchwald-Hartwig or Suzuki coupling, the N1 position must be protected to prevent unwanted N-arylation[2].

  • Reaction: Dissolve the indazole in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv.) and a catalytic amount of p-Toluenesulfonic acid monohydrate (TsOH· H2​O , 0.1 equiv.)[2].

  • Stirring: Stir at room temperature for 2-3 hours.

  • Isolation: Dilute with water, extract with ethyl acetate, wash with brine, dry, and concentrate to yield 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole[2].

G A 2-Bromo-3-ethyl-6-fluoro-benzaldehyde B Hydrazine Hydrate (DMSO, 110°C, 16h) A->B Reagents C Nucleophilic Aromatic Substitution (SNAr) & Cyclization B->C Mechanism D 4-Bromo-5-ethyl-1H-indazole (46% Yield, 97.9% Purity) C->D Isolation E THP Protection (DHP, TsOH, DCM) D->E Downstream Prep F Protected Intermediate Ready for Cross-Coupling E->F Final Step

Fig 2: Synthetic workflow and THP protection of 4-bromo-5-ethyl-1H-indazole.

References

  • American Elements - 4-Bromo-5-ethyl-1H-indazole | CAS 2109805-55-0. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Retrieved from:[Link]

  • RCSB Protein Data Bank (PDB) - 9O0R: Crystal structure of wild-type KRAS (GDP-bound) in complex with MRTX849 (adagrasib). Retrieved from:[Link]

  • Pathology and Oncology Research - The Research Progress of Direct KRAS G12C Mutation Inhibitors. Retrieved from:[Link]

Sources

Comparative

Biological Activity Comparison of Ethyl vs. Methyl Substituted Indazoles: A Comprehensive Guide for Drug Design

The indazole ring is a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry, serving as a core structural motif in kinase inhibitors, monoamine oxidase (MAO) inhibitors, and anticancer metallodrugs[1...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole ring is a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry, serving as a core structural motif in kinase inhibitors, monoamine oxidase (MAO) inhibitors, and anticancer metallodrugs[1]. When optimizing an indazole-based lead compound, medicinal chemists frequently face the decision of functionalizing the nitrogen atoms (N1 or N2) with alkyl groups.

While the structural difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group is merely a single methylene unit, this subtle modification dictates profound changes in steric bulk, lipophilicity, and target binding affinity. This guide provides an objective, data-driven comparison of methyl versus ethyl substituted indazoles, exploring the mechanistic causality behind their divergent biological activities.

The Mechanistic Causality of Alkyl Substitution

To understand why a methyl or ethyl group drastically alters biological activity, we must analyze the physicochemical and thermodynamic changes induced by these substituents:

  • The "Magic Methyl" Effect vs. Steric Penalty: In highly constrained binding pockets (such as the ATP-binding site of kinases or the catalytic cavity of MAO enzymes), a methyl group often perfectly occupies a small hydrophobic sub-pocket. This displaces high-energy water molecules, providing an entropically driven boost to binding affinity. Conversely, an ethyl group introduces a freely rotatable C-C bond. If the pocket cannot accommodate this extra volume, the ethyl group causes a steric clash or forces the ligand into a higher-energy conformation, resulting in an entropic penalty and reduced potency[2].

  • Tautomeric Locking: Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms. Alkylation at N1 or N2 "locks" the scaffold into a specific geometry, permanently defining which nitrogen acts as a hydrogen-bond acceptor and fundamentally altering the molecule's dipole moment[3].

  • Lipophilicity (logP) and Membrane Permeability: Extending a methyl to an ethyl group increases the lipophilicity of the molecule. While this can enhance passive membrane permeability, it can also increase non-specific binding and reduce aqueous solubility, which is particularly critical in the design of metal-based antineoplastic drugs[4].

SAR_Logic Indazole Indazole Scaffold N1_Sub N1-Substitution Indazole->N1_Sub N2_Sub N2-Substitution Indazole->N2_Sub Methyl_N1 N1-Methyl Optimal Hydrophobic Fit High Target Affinity N1_Sub->Methyl_N1 Ethyl_N1 N1-Ethyl Steric Clash / High logP Lower Target Affinity N1_Sub->Ethyl_N1 Methyl_N2 N2-Methyl Altered Dipole Moment Selectivity Shift N2_Sub->Methyl_N2 Ethyl_N2 N2-Ethyl High Steric Hindrance Reduced Activity N2_Sub->Ethyl_N2

SAR logic tree illustrating the divergent effects of N-methyl vs N-ethyl substitution on indazoles.

Comparative Experimental Data: Case Studies

Case Study A: Monoamine Oxidase B (MAO-B) Inhibitors

A study on brain-penetrant indazole-5-carboxamides demonstrated the extreme sensitivity of the MAO-B catalytic pocket to alkyl chain length[2]. Starting from an N-unsubstituted lead (Compound 9), researchers synthesized N1-methyl and N1-alkyl derivatives.

  • Methyl Advantage: The N1-methylated derivative (Compound 12a) proved to be an extremely potent and selective inhibitor of human MAO-B, exhibiting an IC₅₀ of 0.386 nM. The methyl group perfectly anchors into the hydrophobic cavity.

  • Ethyl/Extended Alkyl Disadvantage: Extending the chain at the N1 position (e.g., the methoxyethyl derivative, Compound 15) resulted in a drop in potency (IC₅₀ = 1.08 nM) due to steric constraints within the narrow MAO-B binding site[2]. Furthermore, N2-methylation shifted the selectivity profile, increasing MAO-A inhibition[2].

Case Study B: Quinazolinone-Indazole Hybrids for COX Inhibition

In the development of anti-inflammatory and antiproliferative agents, researchers synthesized 3-(indazol-3-yl)-quinazolin-4(3H)-ones[5]. The N-alkylation of the indazole nucleus was achieved using trimethyl or triethyl orthobenzoate. The resulting 3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one derivative demonstrated specific, albeit moderate, antiproliferative activity against human colon cancer (HT29) and leukemia (K-562) cell lines, alongside COX-1/COX-2 inhibitory activity. In this specific scaffold, the ethyl group provided the necessary lipophilic bulk to interact with the cyclooxygenase active site[5].

Case Study C: Ruthenium(II)-Arene Anticancer Complexes

Indazoles are frequently used as ligands in organometallic anticancer drugs. Studies comparing 1-methyl-indazole and 1-ethyl-indazole coordinated to Ruthenium(II)-arene complexes revealed that the alkyl chain length directly modulates the complex's stability in aqueous media and its cytotoxicity[6]. While both ligands stabilize the metal center, the N-ethyl derivative increases the overall lipophilicity of the complex, altering its cellular uptake mechanism and DNA intercalation efficiency compared to the N-methyl counterpart[7].

Quantitative Data Comparison

The following table summarizes the biological activity differences between methyl and ethyl substituted indazole derivatives across various therapeutic targets.

Target / ApplicationCompound SeriesSubstituentBiological Activity (IC₅₀)Causality / Observation
Human MAO-B Indazole-5-carboxamidesN-Unsubstituted0.586 nMBaseline activity[2].
Human MAO-B Indazole-5-carboxamidesN1-Methyl0.386 nMOptimal hydrophobic fit; highest potency[2].
Human MAO-B Indazole-5-carboxamidesN1-Extended Alkyl1.08 nMSteric clash reduces affinity[2].
COX-1 / COX-2 Quinazolinone-IndazolesN1-EthylModerate InhibitionEthyl bulk aids in lipophilic pocket binding[5].
Cancer (In vitro) Ru(II)-Arene Complexes1-Methyl vs 1-EthylVariable (Cell-dependent)Ethyl increases logP, altering cellular uptake[6].

Self-Validating Experimental Protocol: Regioselective N-Alkylation

To accurately compare these derivatives, researchers must synthesize pure N1 and N2 isomers. Alkylation of 1H-indazole typically yields a mixture of N1 and N2 products. The following protocol utilizes thermodynamic control to favor N1-alkylation, coupled with a self-validating NMR step to guarantee structural integrity.

Materials
  • 1H-Indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology
  • Deprotonation: Dissolve 1H-indazole in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath. Slowly add NaH. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming a highly reactive indazolide anion.

  • Alkylation: Stir for 30 minutes until H₂ gas evolution ceases. Dropwise add the chosen alkylating agent (MeI for methylation, EtI for ethylation). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (Hexane/EtOAc gradient). The N1-alkyl isomer is thermodynamically more stable and typically elutes faster (higher Rf) than the N2-alkyl isomer due to differences in dipole moment.

  • Self-Validation (Critical Step): You must validate the regiochemistry using 2D NOESY NMR.

    • For N1-Alkyl: A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the alkyl protons (e.g., the -CH₃ singlet or -CH₂- quartet) and the C7-H proton of the indazole aromatic ring.

    • For N2-Alkyl: The NOE cross-peak will strictly appear between the alkyl protons and the C3-H proton.

Protocol Start 1H-Indazole Base NaH in DMF (Deprotonation) Start->Base Alkyl MeI or EtI (Alkylation) Base->Alkyl Purify Flash Chromatography Alkyl->Purify Validation 2D NOESY NMR (Self-Validation) Purify->Validation

Workflow for the regioselective synthesis and structural validation of N-alkyl indazoles.

References

  • Optibrium / Journal of Medicinal Chemistry. Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Retrieved from[Link]

  • Plescia, S., et al. (2010). Synthesis and biological evaluation of new indazole derivatives. Arkivoc, 2010(x), 163-177. Retrieved from[Link]

  • ResearchGate. Half-Sandwich Ruthenium–Arene Thiosemicarbazones Complexes: Synthesis, Characterization, Biological Evaluation. Retrieved from[Link]

  • ACS Publications. (2023). Computational Assessment of a Dual-Action Ru(II)-Based Complex. Inorganic Chemistry. Retrieved from[Link]

Sources

Validation

Differentiating 4-Bromo-5-ethyl-1H-indazole from regioisomeric impurities

The precise structural elucidation of halogenated indazole building blocks is a critical inflection point in modern drug discovery. Specifically, 4-Bromo-5-ethyl-1H-indazole serves as a foundational precursor in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

The precise structural elucidation of halogenated indazole building blocks is a critical inflection point in modern drug discovery. Specifically, 4-Bromo-5-ethyl-1H-indazole serves as a foundational precursor in the synthesis of advanced therapeutics, most notably the clinical KRAS^G12C^ inhibitor MRTX849 (Adagrasib)[1].

During the synthesis of this scaffold—typically via the cyclization of substituted benzaldehydes or hydrazines—the formation of regioisomeric impurities (e.g., 5-bromo-4-ethyl-1H-indazole or 4-bromo-6-ethyl-1H-indazole) is a persistent challenge[1]. Because these isomers possess identical molecular weights and highly similar polarities, standard High-Performance Liquid Chromatography (HPLC) with UV detection is insufficient for unambiguous identification[2].

As an Application Scientist, I approach this challenge by establishing a self-validating analytical matrix. This guide details the orthogonal application of 2D Nuclear Magnetic Resonance (NMR) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to definitively differentiate 4-bromo-5-ethyl-1H-indazole from its regioisomers.

The Causality of Structural Differentiation

To build a robust analytical method, we must first understand the physical causality that allows us to distinguish these molecules.

Spatial Proximity (NMR): The indazole core contains a pyrazole ring fused to a benzene ring. The proton at the C-3 position (H-3) acts as an internal spatial beacon. Because the Nuclear Overhauser Effect (NOE) is strictly distance-dependent (observable only within ~5 Å), the spatial relationship between H-3 and the substituents on the benzene ring creates a binary diagnostic switch[3].

  • If an ethyl group is at C-4, it sits deep within the spatial radius of H-3, yielding a strong NOE signal.

  • If a bromine atom occupies C-4 (as in our target), the ethyl group is pushed to C-5, placing it outside the NOE radius of H-3.

Electronic and Steric Effects (LC-MS): While mass spectrometers cannot differentiate isobaric molecular ions (m/z 225/227) directly[2], the position of the bulky bromine atom alters the molecule's localized dipole moment and the steric accessibility of the N-H hydrogen bond donor[4]. A bromine at C-4 sterically crowds the pyrazole ring more than an ethyl group, subtly altering its interaction with the C18 stationary phase and resulting in distinct chromatographic retention times[5].

Workflow A Crude Synthesis Mixture (Target + Regioisomers) B UPLC-PDA-MS Screening (Identify Isobaric Peaks) A->B Extract & Filter C Preparative HPLC (Isolate Individual Peaks) B->C Method Transfer D 1H & 13C 1D NMR (Identify Spin Systems) C->D Purified Fractions E 2D NMR (NOESY/HMBC) (Absolute Connectivity) D->E Structural Ambiguity F Confirmed 4-Bromo-5-ethyl 1H-indazole E->F Spatial Verification

Workflow for isolating and verifying indazole regioisomers.

Orthogonal Analytical Strategies

2D NMR Spectroscopy (The Definitive Standard)

While 1D 1 H NMR can identify the presence of the ethyl and bromo groups, it cannot definitively assign their positions on the benzenoid ring. We utilize two 2D techniques to solve this:

  • NOESY (Through-Space): As established, the cross-peak between H-3 and the ethyl CH 2​ protons is the primary differentiator between C-4 and C-5 ethylation[3][6].

  • HMBC (Through-Bond): Heteronuclear Multiple Bond Correlation maps 2 J and 3 J carbon-proton couplings. The ethyl CH 2​ protons will show a 3 J correlation to the carbon bearing the bromine atom only if they are adjacent (ortho) to each other.

  • 1 H- 1 H Spin Systems: Differentiating 4-bromo-5-ethyl from 4-bromo-6-ethyl relies on the coupling constants ( J ) of the remaining aromatic protons. Ortho-protons (C-6 and C-7) exhibit a large coupling constant (~8.5 Hz), whereas meta-protons (C-5 and C-7) exhibit a small coupling constant (~1.8 Hz).

NOESY_Logic Root Diagnostic NOESY Correlation: H-3 to Ethyl CH2 Node1 4-Bromo-5-ethyl-1H-indazole (Target) Root->Node1 Node2 5-Bromo-4-ethyl-1H-indazole (Impurity A) Root->Node2 Result1 NO Signal (C-4 is Bromine, blocking proximity) Node1->Result1 Result2 STRONG Signal (Ethyl is at C-4, adjacent to H-3) Node2->Result2

NOESY correlation logic for differentiating C-4 and C-5 substitutions.
UPLC-PDA-MS/MS Profiling

Once the regioisomers are structurally confirmed via NMR, they can be used as reference standards to develop a high-throughput UPLC-MS/MS method. Because the isomers are isobaric, MS1 is blind to the difference. However, utilizing a sub-2 µm particle column with a shallow gradient exploits the subtle steric differences induced by the bromine position, achieving baseline resolution[2][5].

Comparative Data Summaries

The following tables synthesize the expected quantitative data used to differentiate the target from its two most common regioisomeric impurities.

Table 1: NMR Diagnostic Matrix (600 MHz, DMSO-d6)

Analytical Feature4-Bromo-5-ethyl-1H-indazole (Target)5-Bromo-4-ethyl-1H-indazole (Impurity A)4-Bromo-6-ethyl-1H-indazole (Impurity B)
H-3 to Ethyl NOE Absent (Distance > 5 Å)Strong (Distance ~3.5 Å)Absent (Distance > 6 Å)
Aromatic 1 H Spin System Ortho-coupled pair at C-6, C-7 (d, J ~ 8.5 Hz)Ortho-coupled pair at C-6, C-7 (d, J ~ 8.5 Hz)Meta-coupled pair at C-5, C-7 (d, J ~ 1.8 Hz)
HMBC (Ethyl CH 2​ to Ar-C) Correlates to C-4(Br), C-5, C-6Correlates to C-3a, C-4, C-5(Br)Correlates to C-5, C-6, C-7
1 H Shift of H-3 (ppm) ~8.09 (Deshielded by C-4 Br)~8.25 (Standard environment)~8.10 (Deshielded by C-4 Br)

Table 2: UPLC-MS/MS Chromatographic Parameters

ParameterTarget Performance Metrics
Ionization Mode ESI Positive ( + )
Precursor Ion (MS1) m/z 225.0 ( 79 Br) / 227.0 ( 81 Br)
Primary MRM Transition m/z 225.0 197.0 (Loss of C 2​ H 4​ )
Relative Retention Factor (k') 4-Br-6-Et < 4-Br-5-Et < 5-Br-4-Et

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as closed-loop systems where the data validates the method.

Protocol 1: 2D NMR Acquisition for Absolute Configuration

Rationale: This protocol is optimized to suppress solvent noise and enhance long-range carbon-proton couplings necessary for indazole ring mapping.

  • Sample Preparation: Dissolve 15–20 mg of the highly purified indazole fraction in 0.6 mL of anhydrous DMSO-d 6​ . Ensure the sample is free of paramagnetic impurities (e.g., residual palladium from upstream cross-coupling) which can broaden signals and quench NOE effects.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 1 H/ 13 C cryoprobe to maximize signal-to-noise for quaternary carbons (C-3a, C-7a, C-4).

  • NOESY Acquisition:

    • Set the mixing time ( τm​ ) to 400 ms. Causality: Small molecules (MW ~225) tumble rapidly in solution; a 400 ms mixing time allows sufficient cross-relaxation without severe spin diffusion.

    • Acquire with 2048 x 256 data points.

  • HMBC Acquisition:

    • Optimize the long-range coupling delay for n J CH​ = 8 Hz (standard for aromatic systems).

    • Process the data using absolute value mode.

  • Validation Check: Verify the presence of the H-3 singlet (~8.1 ppm). If a cross-peak exists between this singlet and the quartet at ~2.8 ppm (Ethyl CH 2​ ), the sample is not the target 4-bromo-5-ethyl-1H-indazole.

Protocol 2: UPLC-PDA-MS/MS Regioisomer Screening

Rationale: A shallow gradient on a high-efficiency column is required to resolve the subtle dipole differences between the isomers.

  • Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The sub-2 µm particle size provides the theoretical plates necessary to separate closely eluting regioisomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band).

    • 1.0 - 6.0 min: Linear ramp from 10% B to 45% B. (Shallow ramp maximizes resolution of isomers).

    • 6.0 - 7.0 min: Ramp to 95% B (Column wash).

  • Detection:

    • PDA: Extract at 254 nm and 280 nm (Indazole chromophores).

    • MS/MS: Capillary voltage 3.0 kV, Desolvation Temp 450°C. Monitor the 225 197 transition.

  • Validation Check: Inject a spiked mixture of the target and known impurities. Baseline resolution ( Rs​≥1.5 ) must be achieved between all isobaric peaks before the method can be used for lot-release testing.

References

  • Source: doi.
  • Source: nih.
  • Direct (LC-)
  • Source: benchchem.
  • Source: rasayanjournal.co.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-5-ethyl-1H-indazole

As a Senior Application Scientist, I approach the handling of novel halogenated heterocycles not merely as a compliance exercise, but as a mechanistic chemical challenge. 4-Bromo-5-ethyl-1H-indazole (CAS: 2109805-55-0) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel halogenated heterocycles not merely as a compliance exercise, but as a mechanistic chemical challenge. 4-Bromo-5-ethyl-1H-indazole (CAS: 2109805-55-0) is a highly specialized, functionally rich building block. In modern drug development, it serves as a critical intermediate in the synthesis of advanced therapeutics, most notably the clinical covalent KRAS-G12C inhibitor MRTX849[1].

While the bromine atom at the C4 position provides an essential handle for cross-coupling and the C5-ethyl group imparts specific steric properties, these exact structural features dictate a stringent hazard profile. This guide provides a self-validating, step-by-step operational framework for safely handling, solubilizing, and disposing of this compound.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Based on structural analogs like 4-Bromo-1H-indazole, this compound is classified under GHS as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (Respiratory) [2].

  • Dermal Permeability (LogP Shift): The indazole core acts as a bioisostere for endogenous signaling molecules. The addition of the 5-ethyl group significantly increases the molecule's partition coefficient (LogP) compared to the base indazole. This enhanced lipophilicity facilitates rapid transdermal penetration, making systemic absorption upon skin contact a primary risk.

  • Respiratory Irritation: Supplied as a finely milled solid, the compound poses a severe inhalation risk. The nitrogen-rich heterocycle readily interacts with mucosal proteins in the respiratory tract, triggering acute irritation (STOT SE 3)[2].

Personal Protective Equipment (PPE) Matrix

To counteract the specific physicochemical properties of 4-Bromo-5-ethyl-1H-indazole, standard laboratory attire is insufficient. Adhere to the following scientifically grounded PPE matrix:

Protection TypeRecommended EquipmentMechanistic Justification
Eye/Face ANSI Z87.1 / EN 166 Safety GogglesPrevents severe ocular irritation (Category 2A) caused by the indazole core interacting with corneal proteins.
Skin/Body Tyvek® Coveralls or Lab CoatMitigates systemic absorption. The 5-ethyl substitution increases lipophilicity, facilitating rapid transdermal penetration.
Hands Nitrile Gloves (≥ 0.11 mm thickness)Halogenated heterocycles can degrade latex. Nitrile provides a robust barrier against the aryl bromide structure. Double-gloving is mandatory.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of fine particulate matter, neutralizing the acute respiratory tract irritation risk (STOT SE 3).

Operational Workflow & Exposure Response

G Start 4-Bromo-5-ethyl-1H-indazole (Solid Powder) PPE Don PPE Matrix (Nitrile, Goggles, Respirator) Start->PPE Hood Transfer to Class II BSC or Fume Hood (>100 fpm) PPE->Hood Weigh Anti-Static Weighing & Solubilization (DMSO) Hood->Weigh Spill Exposure or Spill Detected? Weigh->Spill Emergency Emergency Protocol (Eyewash/Shower & Medical) Spill->Emergency Yes Decon Standard Decontamination (70% EtOH / Soap) Spill->Decon No Waste Dispose as UN2811 Class 6.1 Toxic Waste Emergency->Waste Decon->Waste

Operational workflow and emergency response matrix for handling 4-Bromo-5-ethyl-1H-indazole.

Self-Validating Solubilization Protocol

Because of the lipophilic nature imparted by the 4-bromo and 5-ethyl groups, this compound is highly insoluble in aqueous media. Attempting to dissolve it directly in saline will result in immediate precipitation. Follow this validated step-by-step protocol to generate a stable 5 mg/mL working solution for assays or in vivo studies[3]:

Step 1: Pre-Weighing Preparation Engage the fume hood to maintain a face velocity of 100-120 fpm. Utilize an anti-static zero-stat gun on the weighing spatula and boat. Causality: Indazole powders carry a static charge; neutralizing this prevents aerosolization and subsequent inhalation exposure.

Step 2: Primary Stock Formulation Weigh the required mass and dissolve it in 100% anhydrous DMSO to create a 50.0 mg/mL stock solution . Causality: DMSO efficiently disrupts the crystalline lattice of the aryl bromide, ensuring complete molecular dispersion.

Step 3: Working Solution Formulation (1 mL at 5 mg/mL)

  • Transfer 100 μL of the DMSO stock to a clean, sterile vial.

  • Add 400 μL of PEG300. Vortex vigorously for 15 seconds to create a homogeneous non-aqueous phase.

  • Add 50 μL of Tween-80. Agitate gently to integrate the surfactant.

  • Slowly titrate 450 μL of 0.9% Saline dropwise while continuously vortexing the solution.

Step 4: Self-Validation Check Hold the vial against a light source. The resulting solution must be optically clear . If turbidity or micro-crystals appear, the localized concentration of the lipophilic indazole has exceeded the micellar capacity of the Tween-80 (usually due to adding the saline too quickly). A turbid solution is invalid and must be discarded.

Emergency Response & Spill Management

  • Personnel Exposure: In the event of dermal contact, the lipophilicity of the compound means it will rapidly partition into the skin. Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[2]. Do not use solvents (like ethanol) on the skin, as this will accelerate dermal absorption.

  • Bench Spill: Do not dry sweep. Cover the powder with damp absorbent paper to prevent aerosolization. Wipe the area with a 70% ethanol solution to dissolve residual organic material, followed by a thorough wash with detergent and water.

Disposal & Waste Management Plan

4-Bromo-5-ethyl-1H-indazole and its structurally related analogs are strictly regulated for transport and disposal.

  • Classification: It must be classified and transported under UN2811 (Toxic solid, organic, n.o.s.) , Hazard Class 6.1, Packing Group III[4][5].

  • Disposal: Never flush stock solutions or working formulations down the sink. Collect all contaminated consumables (pipette tips, weigh boats, PPE, and empty vials) in a designated, clearly labeled rigid chemical waste bin. The only acceptable method of destruction is high-temperature incineration at an approved hazardous waste facility.

References

  • Source: doi.
  • SAFETY DATA SHEET - 4-Bromo-1H-indazole (Hazard Class 6.1 & UN2811 Classification)
  • 4-Bromo-1H-indazole | Biochemical Reagent & Solubilization Protocols Source: MedChemExpress URL
  • SAFETY DATA SHEET - 4-Bromo-1H-indazole (STOT SE 3 & Toxicity Data)
  • SAFETY DATA SHEET - 5-Amino-1H-indazole (Class 6.1 Transport Data)

Sources

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